Synthesis and Isolation of N-Methylalbine from Quinolizidine Precursors: A Technical Guide
Executive Summary N-Methylalbine is a specialized quinolizidine alkaloid (QA) predominantly found in Lupinus albus (white lupin)[1]. As a downstream product of the multiflorine branch of QA biosynthesis, its synthesis an...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
N-Methylalbine is a specialized quinolizidine alkaloid (QA) predominantly found in Lupinus albus (white lupin)[1]. As a downstream product of the multiflorine branch of QA biosynthesis, its synthesis and isolation present unique challenges due to its low natural abundance compared to primary alkaloids like lupanine[1]. This whitepaper details the biogenic precursor pathways, semi-synthetic N-methylation protocols, and rigorous analytical validation methods required for the high-purity isolation and synthesis of N-methylalbine.
Biosynthetic Pathway and Precursor Dynamics
Quinolizidine alkaloids are biosynthesized primarily in the green tissues (chloroplasts) of Lupinus species from the amino acid L-lysine[2]. The enzymatic decarboxylation of L-lysine yields cadaverine, the foundational intermediate for the C5NC4 skeleton characteristic of QAs[2].
In the specific case of N-methylalbine, the pathway diverges into the multiflorine branch. Multiflorine acts as an early intermediate, which is subsequently converted to albine[1]. The final step involves the N-methylation of albine to yield N-methylalbine[1].
Biosynthetic pathway of N-Methylalbine from L-Lysine via the multiflorine branch.
Semi-Synthetic Conversion: Albine to N-Methylalbine
While de novo total synthesis of complex QAs is often low-yielding, semi-synthesis from isolated precursors (like albine) is the preferred methodological approach. The conversion relies on the selective N-methylation of the secondary amine in albine.
Step-by-Step Protocol: Semi-Synthesis via Reductive Amination
Precursor Isolation: Isolate albine from Lupinus albus seed meal extracts. The extraction requires shifting the aqueous phase pH to >12.5 (optimally 13.0–13.5) to ensure the alkaloids are in their free-base form, followed by liquid-liquid extraction using halogenated hydrocarbons or tertiary butylmethyl ether (tBME)[3].
Reagent Preparation: Dissolve 10 mmol of purified albine in 50 mL of anhydrous methanol under an inert argon atmosphere.
Imine Formation: Add 1.5 equivalents of aqueous formaldehyde (37% w/w). Stir at room temperature for 2 hours to allow the formation of the intermediate iminium ion.
Causality: Formaldehyde acts as the carbon source for the methyl group, specifically targeting the nucleophilic secondary amine of albine.
Reduction: Slowly add 2.0 equivalents of sodium cyanoborohydride (NaBH₃CN) to the reaction mixture. Adjust the pH to ~6.0 using glacial acetic acid.
Causality: NaBH₃CN is chosen over NaBH₄ because it is stable at mildly acidic pH and highly selective for iminium ions, preventing unwanted reduction of other functional groups on the quinolizidine ring.
Quenching and Workup: After 12 hours of stirring, quench the reaction with 1M NaOH to neutralize the acetic acid and deprotonate the newly formed N-methylalbine. Extract with dichloromethane (3 x 30 mL).
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under vacuum, and purify via flash chromatography (silica gel, CH₂Cl₂:MeOH:NH₄OH 90:9:1) to yield pure N-methylalbine.
Quantitative Data: Alkaloid Distribution
Understanding the natural distribution of these precursors is critical for sourcing raw materials. The following table summarizes the relative abundance of key QAs in bitter vs. sweet Lupinus albus landraces, highlighting the severe reduction of early intermediates in sweet varieties[1].
Alkaloid Compound
Precursor Status
Bitter Landraces (mg/kg)
Sweet Breeding Lines (mg/kg)
Fold Reduction
Lupanine
Independent Branch
~20,800
~208
100x
Multiflorine
Early Intermediate
~2,380
~5
466x
Albine
Direct Precursor
~1,130
~2
565x
N-Methylalbine
Final Product
~140
~5
28x
Analytical Validation: HPLC-MS/MS Protocol
To ensure the trustworthiness of the synthesized or isolated N-methylalbine, a self-validating analytical framework must be employed[2].
Step-by-Step Methodology:
Sample Preparation: Dissolve 1 mg of the synthesized N-methylalbine in 1 mL of 0.1% formic acid in water/acetonitrile (50:50, v/v).
Chromatographic Separation: Inject 5 µL onto a C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.7 µm particle size). Use a gradient elution of Water (0.1% formic acid) and Acetonitrile (0.1% formic acid).
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the specific Multiple Reaction Monitoring (MRM) transitions for N-methylalbine.
Validation: Confirm the identity by comparing the retention time and MS/MS fragmentation pattern against a certified reference standard. The presence of the molecular ion [M+H]⁺ and characteristic quinolizidine fragment ions confirms the success of the N-methylation[4].
References
Quinolizidine Alkaloid Composition of White Lupin Landraces and Breeding Lines, and Near-Infrared Spectroscopy-Based Discrimination of Low-Alkaloid Material
Source: PMC (National Institutes of Health)
URL:[Link]
Development of an HPLC-MS/MS Method for the Determination of Alkaloids in Lupins
Source: PMC (National Institutes of Health)
URL:[Link]
Quinolizidine-Type Alkaloids: Chemodiversity, Occurrence, and Bioactivity
Source: ACS Omega
URL:[Link]
Method of obtaining alkaloids, especially lupinine, from plants containing...
An In-depth Technical Guide on the Natural Sources and Isolation of N-Methylated Alkaloids: A Proxy for N-Methylalbine
Foreword: Navigating the Complex Landscape of N-Methylated Alkaloids In the realm of natural product chemistry, N-methylated alkaloids represent a vast and structurally diverse class of compounds with a wide spectrum of...
Author: BenchChem Technical Support Team. Date: April 2026
Foreword: Navigating the Complex Landscape of N-Methylated Alkaloids
In the realm of natural product chemistry, N-methylated alkaloids represent a vast and structurally diverse class of compounds with a wide spectrum of biological activities. While the specific compound "N-Methylalbine" does not appear in readily available scientific literature, the principles governing the sourcing and isolation of N-methylated alkaloids are universal. This guide, therefore, provides a comprehensive framework for researchers, scientists, and drug development professionals on the methodologies to identify, extract, and purify N-methylated alkaloids from natural sources. The protocols and insights presented herein are directly applicable to the potential discovery and characterization of novel or rare compounds such as N-Methylalbine.
Part 1: The Botanical Reservoir of N-Methylated Alkaloids
The journey to isolate any natural product begins with the identification of its source. N-methylated alkaloids are biosynthesized by a wide array of plant species, often as part of their defense mechanisms.
Prominent Plant Families and Genera
A targeted approach to sourcing N-methylated alkaloids involves focusing on plant families known for their production. Key families include:
Amaryllidaceae: This family is a rich source of various alkaloids, including N-methylated derivatives of norbelladine, which are precursors to a wide range of bioactive compounds.[1]
Papaveraceae: The opium poppy (Papaver somniferum) is a classic example, producing morphine and codeine, which contain N-methyl groups.
Rubiaceae: This family includes the coffee plant (Coffea arabica), which produces the well-known N-methylated purine alkaloid, caffeine.
Solanaceae: Plants in this family, such as tobacco (Nicotiana tabacum), produce nicotine, a prominent N-methylated alkaloid.
Fabaceae (Leguminosae): Many species in this family are known to produce a variety of alkaloids, including N-methylated derivatives.
Biosynthesis: The Genesis of the N-Methyl Group
Understanding the biosynthetic pathway of N-methylated alkaloids provides crucial insights into their occurrence and chemical context within the plant. The N-methyl group is typically introduced via the action of N-methyltransferase (NMT) enzymes.[2] These enzymes utilize S-adenosyl-L-methionine (SAM) as the primary methyl group donor.[3] The core alkaloid skeleton is derived from amino acids such as tyrosine, tryptophan, ornithine, and lysine.
Caption: Generalized biosynthetic pathway for N-methylated alkaloids.
Part 2: A Step-by-Step Guide to the Isolation and Purification of N-Methylated Alkaloids
The isolation of a target N-methylated alkaloid from a complex plant matrix is a multi-step process that requires careful planning and execution. The following protocols are designed to be adaptable to a wide range of plant materials and target compounds.
Sample Preparation: Preserving the Integrity of the Target Molecule
The initial handling of the plant material is critical to prevent the degradation of the target alkaloids.
Protocol 1: Plant Material Collection and a Drying
Collection: Collect healthy plant material, preferably during the developmental stage where the concentration of the target alkaloid is highest.
Cleaning: Gently wash the collected material with distilled water to remove any soil and debris.
Drying: Air-dry the material in a well-ventilated area, shielded from direct sunlight, until it is brittle. Alternatively, use a lyophilizer (freeze-dryer) for heat-sensitive compounds.
Grinding: Grind the dried plant material into a fine powder using a mechanical grinder to increase the surface area for efficient extraction. For tough, fibrous materials, grinding under liquid nitrogen can be effective.[4]
Extraction: Liberating the Alkaloids from the Plant Matrix
The choice of extraction method and solvent is paramount for achieving a high yield of the target N-methylated alkaloid.
2.2.1. Solvent Selection
The polarity of the solvent should be matched to the polarity of the target alkaloid. A general starting point is a hydroalcoholic solvent system.
Soaking: Submerge the powdered plant material in the chosen solvent in a sealed container (e.g., a large glass jar). A typical ratio is 1:10 (w/v) of plant material to solvent.
Agitation: Agitate the mixture periodically (e.g., using a shaker or by manual swirling) for 24-72 hours at room temperature.
Filtration: Filter the mixture through cheesecloth or filter paper to separate the extract from the solid plant material.
Re-extraction: Repeat the process with fresh solvent on the plant residue to ensure complete extraction.
Concentration: Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator.
Purification: From Crude Extract to Pure Compound
The crude extract contains a complex mixture of compounds. Chromatographic techniques are employed to isolate the target N-methylated alkaloid.
2.3.1. Acid-Base Extraction for Alkaloid Enrichment
Alkaloids are basic compounds and this property can be exploited for their selective extraction from the crude mixture.
Protocol 3: Liquid-Liquid Acid-Base Extraction
Acidification: Dissolve the crude extract in an aqueous acidic solution (e.g., 5% HCl). This will protonate the basic nitrogen of the alkaloids, making them water-soluble.
Defatting: Wash the acidic solution with a non-polar organic solvent (e.g., hexane or diethyl ether) to remove neutral and acidic compounds. Discard the organic layer.
Basification: Basify the aqueous layer with a base (e.g., NH4OH or Na2CO3) to a pH of 9-10. This will deprotonate the alkaloids, making them soluble in organic solvents.
Extraction: Extract the basified aqueous solution with a polar organic solvent (e.g., chloroform or dichloromethane). The alkaloids will move into the organic layer.
Concentration: Collect the organic layer and concentrate it under reduced pressure to obtain an alkaloid-enriched fraction.
2.3.2. Chromatographic Separation
a) Column Chromatography
This is a primary technique for the initial separation of the alkaloid-enriched fraction.
Protocol 4: Silica Gel Column Chromatography
Column Packing: Prepare a glass column packed with silica gel as the stationary phase, equilibrated with a non-polar solvent (e.g., hexane).
Sample Loading: Adsorb the alkaloid-enriched fraction onto a small amount of silica gel and load it onto the top of the column.
Elution: Elute the column with a solvent gradient of increasing polarity (e.g., starting with 100% hexane and gradually increasing the proportion of ethyl acetate and then methanol).
Fraction Collection: Collect the eluate in fractions and monitor the separation using Thin Layer Chromatography (TLC).
Pooling: Combine the fractions containing the target compound.
b) High-Performance Liquid Chromatography (HPLC)
For final purification to achieve high purity, HPLC is the method of choice. A reversed-phase C18 column is commonly used for alkaloid separation.[6]
Protocol 5: Preparative Reversed-Phase HPLC
Column: Use a preparative C18 column.
Mobile Phase: A typical mobile phase consists of a mixture of water (often with a modifier like 0.1% trifluoroacetic acid or formic acid) and an organic solvent like acetonitrile or methanol.[7]
Elution: Employ a gradient elution, starting with a higher proportion of the aqueous phase and gradually increasing the organic phase.
Detection: Monitor the elution profile using a UV detector at a wavelength where the target alkaloid absorbs.
Fraction Collection: Collect the peak corresponding to the target compound.
Solvent Removal: Remove the solvent from the collected fraction by lyophilization or rotary evaporation.
Unraveling the Biosynthetic Pathway of N-Methylalbine in Plants
A Technical Guide to Quinolizidine Alkaloid Metabolism and Analysis Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Focus: Mechanistic Pathway Elucidation, Genetic Regulation...
Author: BenchChem Technical Support Team. Date: April 2026
A Technical Guide to Quinolizidine Alkaloid Metabolism and Analysis
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals
Content Focus: Mechanistic Pathway Elucidation, Genetic Regulation, and Self-Validating Analytical Workflows
Executive Summary
Quinolizidine alkaloids (QAs) are a diverse class of nitrogenous secondary metabolites predominantly synthesized by species within the Fabaceae family, notably the genus Lupinus. Functioning primarily as ecological defense compounds against herbivores and pathogens, QAs also hold significant pharmacological potential. N-Methylalbine is a specialized, highly derived tricyclic QA found predominantly in white lupin (Lupinus albus). Understanding its biosynthetic trajectory—from primary amino acid metabolism through complex scaffold rearrangements and terminal N-methylation—provides a critical blueprint for metabolic engineering and targeted drug discovery.
De Novo Biosynthesis: From Primary Metabolism to the Quinolizidine Scaffold
The biosynthesis of all QAs is intrinsically linked to primary nitrogen metabolism, utilizing the amino acid L-lysine as the foundational building block.
Decarboxylation: The pathway initiates with the enzymatic decarboxylation of L-lysine by , yielding the diamine cadaverine[1].
Oxidative Deamination & Cyclization: Cadaverine undergoes oxidative deamination catalyzed by a, producing 5-aminopentanal. Due to its high reactivity, 5-aminopentanal spontaneously undergoes an intramolecular Schiff base formation to yield the cyclic intermediate Δ1-piperideine[2].
Scaffold Assembly: The core quinolizidine architecture is generated through the complex, aldol-like coupling of three Δ1-piperideine units. This multi-step condensation forms a, which serves as the universal precursor for the vast structural diversity of tetracyclic QAs[3].
Pathway Divergence: The Multiflorine-Albine Axis
While many Lupinus species funnel the di-iminium cation primarily toward lupanine and sparteine, Lupinus albus possesses a distinct metabolic branch characterized by the accumulation of multiflorine and its derivatives.
Scaffold Maturation: The di-iminium cation is enzymatically reduced and modified to form multiflorine , a prominent tetracyclic intermediate in white lupin.
Ring Degradation: To form the , multiflorine undergoes a specific ring-degradation event (loss of a C4 unit/piperidine ring equivalent), yielding albine. This structural transition is a hallmark of specialized QA chemodiversity[4].
Terminal N-Methylation: The final biosynthetic step is the N-methylation of albine's secondary amine. This reaction is catalyzed by a highly specific, S-adenosyl-L-methionine (SAM)-dependent N-methyltransferase , producing the terminal product, N-methylalbine .
Genetic Bottlenecks: Insights from the pauper Locus
The precursor-product relationship within the multiflorine-albine branch is elegantly validated by genetic knockdowns. In agricultural breeding, "sweet" lupin varieties are developed by exploiting the , a recessive mutation in an early-pathway acyltransferase gene that drastically restricts total QA biosynthesis[5].
Because the pauper mutation chokes the pathway upstream, it exerts a cascading depletion effect on downstream metabolites. As shown in the data below, early intermediates (multiflorine, albine) suffer massive fold-decreases, while the terminal product (N-methylalbine) exhibits a proportional, albeit buffered, reduction due to the exhaustion of its direct precursor[6].
Table 1: Impact of the pauper Locus on the Multiflorine-Albine Branch in Lupinus albus
Alkaloid Metabolite
Wild-Type (Bitter) Relative Abundance
pauper Mutant (Sweet) Relative Abundance
Pathway Impact (Fold Decrease)
Multiflorine (Early Intermediate)
High
Trace
~466-fold decrease
Albine (Direct Precursor)
High
Trace
~565-fold decrease
N-Methylalbine (Terminal Product)
Moderate
Low
~28-fold decrease
Self-Validating Experimental Workflows
To accurately study this pathway, empirical methodologies must be rooted in the physicochemical properties of QAs and incorporate strict internal controls.
Protocol A: pH-Driven Extraction and GC-MS Profiling
Causality: QAs are basic compounds with a pKa of ~8.5–9.0. Their solubility is highly pH-dependent, a property we exploit for high-purity extraction.
Tissue Lysis: Lyophilize and pulverize L. albus seeds to disrupt the cellular matrix.
Acidic Partitioning: Extract the powder in 0.5 M HCl. Rationale: The low pH protonates the QA nitrogen atoms, rendering them water-soluble while precipitating lipophilic plant matrix components (e.g., waxes, chlorophylls).
Internal Standardization: Spike the aqueous supernatant with a known concentration of 5α-cholestane (Internal Standard) to normalize extraction efficiency.
Alkalinization: Add NH₄OH dropwise until the solution reaches pH > 10. Rationale: This deprotonates the amines, converting the QAs into highly lipophilic free bases.
Organic Extraction: Partition the free bases into dichloromethane via liquid-liquid extraction.
GC-MS Quantification: Inject the concentrated organic phase into a GC-MS using Electron Ionization (EI at 70 eV). Rationale: QAs are volatile and yield highly reproducible, diagnostic fragmentation patterns. N-methylalbine is quantified via its distinct molecular ion [M]⁺ at m/z 246.
Protocol B: In Vitro SAM-Dependent N-Methyltransferase Assay
Causality: To definitively prove the enzymatic conversion of albine to N-methylalbine, the transfer of the methyl group must be physically tracked.
Enzyme Isolation: Extract total soluble protein from developing L. albus leaves (the peak stage of QA biosynthesis) using a 50 mM Tris-HCl (pH 7.5) buffer containing 1 mM DTT.
Reaction Assembly: Combine 100 μM Albine (substrate) and 50 μM [¹³C]-S-adenosyl-L-methionine (isotope-labeled methyl donor) with the protein extract.
Self-Validating Control: In a parallel tube, assemble the exact same reaction using heat-denatured protein extract (boiled for 10 minutes). Rationale: This critical control rules out spontaneous, non-enzymatic chemical methylation.
Incubation & Quenching: Incubate at 30°C for 60 minutes, then quench with 0.1 M NaOH and extract with ethyl acetate.
LC-MS/MS Analysis: Analyze the organic phase. The enzymatic transfer of the ¹³C-methyl group will result in a +1 Da mass shift, producing an N-methylalbine peak at m/z 247. The absence of this peak in the boiled control validates the biological activity.
Pathway and Workflow Visualizations
Biosynthetic pathway of N-Methylalbine from L-Lysine via the multiflorine branch.
pH-driven extraction and GC-MS analytical workflow for quinolizidine alkaloids.
References
[6] Wilczura, P., et al. "Quantitative and qualitative analysis of alkaloids composition in the seeds of a white lupin (Lupinus albus L.) collection." Genetic Resources and Crop Evolution (2017). URL: [Link]
[5] "Genetic variation and genome-enabled selection of white lupin for key seed quality traits." BMC Genomics (2021). URL:[Link]
[1] Bunsupa, S., et al. "Quinolizidine Alkaloid Biosynthesis in Lupins and Prospects for Grain Quality Improvement." Frontiers in Plant Science (2017). URL:[Link]
[3] Mancinotti, D., et al. "Biosynthesis of quinolizidine alkaloids in lupins: mechanistic considerations and prospects for pathway elucidation." Natural Product Reports (2022). URL:[Link]
[2] "Unraveling the Biosynthesis of Quinolizidine Alkaloids Using the Genetic and Chemical Diversity of Mexican Lupins." Diversity (2021). URL:[Link]
"physical and chemical characteristics of N-Methylalbine"
An In-Depth Technical Guide on the Physical and Chemical Characteristics of N-Methylalbine Executive Summary N-Methylalbine is a specialized quinolizidine alkaloid (QA) predominantly found in the seeds and vegetative tis...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide on the Physical and Chemical Characteristics of N-Methylalbine
Executive Summary
N-Methylalbine is a specialized quinolizidine alkaloid (QA) predominantly found in the seeds and vegetative tissues of Lupinus species, most notably Lupinus albus (white lupin). Originally mischaracterized in early literature, advanced spectroscopic reinvestigations have definitively identified its structure as 11,12-seco-12,13-didehydromultiflorine [1]. As a minor alkaloid, it represents a terminal product of the multiflorine biosynthetic branch. This whitepaper provides a comprehensive analysis of its physicochemical properties, structural causality, biosynthetic pathways, and the validated analytical methodologies required for its isolation and quantification.
Physicochemical Profiling and Structural Elucidation
N-Methylalbine possesses a unique structural framework that dictates its chemical behavior, solubility, and spectral properties. Unlike the rigid, fused tetracyclic structure of lupanine, N-methylalbine features a cleaved ring system (seco-structure) that imparts distinct conformational flexibility and electronic properties.
Quantitative Physicochemical Properties
The following table synthesizes the core physical and chemical metrics of N-Methylalbine, critical for predicting its chromatographic behavior and bioavailability.
The defining structural feature of N-methylalbine is its Z-s-trans enaminoketone chromophore [5].
Causality in Spectroscopy: The conjugation between the nitrogen p-orbital and the enone system significantly alters its spectral properties compared to simple enones. This conjugation decreases electron density on the nitrogen atom (N1), leading to an increase in excitation energies. Consequently, the infrared (IR) spectrum retains characteristic enaminoketone absorption bands at
νmax
1630 and 1580 cm⁻¹[5].
Protonation Dynamics: When subjected to excess strong acid, the carbonyl group undergoes protonation, forming a resonance-stabilized pyridinium cation. This causes a distinct blue-shift in its UV absorption maximum to 243-245 nm, a critical factor to consider during acidic extraction protocols[5].
Biosynthetic Pathway: The Multiflorine Branch
In Lupinus albus, quinolizidine alkaloids are synthesized as a defense mechanism and nitrogen sink. The biosynthesis diverges into two primary branches: the highly conserved lupanine pathway and the species-specific multiflorine pathway[6].
N-Methylalbine is a downstream product of the multiflorine branch. In modern "sweet-seed" (low-alkaloid) lupin breeding lines, a recessive mutation at the pauper locus drastically downregulates this pathway. Because the pauper locus affects early intermediates, precursors like multiflorine and albine are reduced by up to 565-fold, which subsequently throttles the terminal production of N-methylalbine[6].
Biosynthetic pathway of N-Methylalbine highlighting the multiflorine branch in Lupinus albus.
Advanced Analytical Methodology: Extraction and Quantification
Because N-methylalbine is a minor alkaloid—often constituting less than 3.6% of total QAs in wild-type varieties and existing in trace amounts in sweet-seed lines[7]—its isolation requires highly optimized, self-validating protocols. Classical methods relied on harsh acidic dissolution (0.1 N HCl) and subsequent alkalinization[6]. However, modern approaches utilize Solid-Phase Extraction (SPE) coupled with HPLC-MS/MS to prevent artifact formation and maximize recovery[8].
Step-by-Step Optimized Protocol
Step 1: Matrix Defatting
Action: Treat 100 mg of homogenized Lupinus albus flour with hexane to remove the lipid fraction.
Causality: Lupin seeds contain high lipid fractions (up to 18%). Lipids coat the stationary phase of SPE columns, reducing the retention capacity for alkaloids, and cause severe ion suppression in the electrospray ionization (ESI) source during mass spectrometry[8].
Step 2: Primary Solvent Extraction
Action: Suspend the defatted flour in 1.0 mL of a Methanol:Water (MeOH:H₂O, 60:40, v/v) solution. Add a known concentration of Sparteine as an internal standard. Stir continuously for 60 minutes.
Causality: A 60:40 MeOH:H₂O ratio perfectly matches the moderate lipophilicity of N-methylalbine (LogP ~1.67). This specific solvent polarity maximizes alkaloid recovery rapidly without co-extracting highly polar matrix proteins, bypassing the degradation risks of classical acid-base extractions[8].
Step 3: Matrix Separation
Action: Centrifuge the homogenate at 8,000 × g for 45 minutes at 4 °C.
Causality: High-speed, low-temperature centrifugation precipitates high-molecular-weight proteins and complex polysaccharides. This prevents the clogging of SPE frits while preserving the thermal stability of the Z-s-trans enaminoketone chromophore.
Step 4: Solid-Phase Extraction (SPE) Clean-up
Action: Load the supernatant onto a pre-conditioned mixed-mode cation exchange SPE cartridge. Wash with 5% methanol, then elute with 2% ammoniated methanol.
Causality: The basic tertiary amine of N-methylalbine becomes protonated, retaining strongly on the cation-exchange resin. The wash step selectively removes non-ionized flavonoids and neutral lipids, ensuring a clean baseline and a high signal-to-noise ratio[9].
Step 5: HPLC-MS/MS Quantification
Action: Inject the eluate into an HPLC coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
Causality: MS/MS provides the extreme sensitivity required (Limits of Quantitation down to 1-25 µg/kg) to confidently detect N-methylalbine, distinguishing it from structurally similar isomers based on precise mass-to-charge (m/z) fragmentation patterns[8].
Optimized SPE and HPLC-MS/MS extraction workflow for minor quinolizidine alkaloids.
Pharmacokinetic Considerations
In toxicological and pharmacokinetic studies evaluating lupin alkaloid disposition in ruminants (e.g., cattle), N-methylalbine exhibits unique physiological behavior compared to major QAs like lupanine or anagyrine.
While lupanine yields robust, measurable plasma concentration-time curves, N-methylalbine plasma concentrations frequently fall below the limit of detection (LOD) shortly after ingestion[10].
Causality: This phenomenon is driven by two factors. First, its low initial abundance in the plant matrix prevents it from reaching the necessary maximum plasma concentration (
Cmax
) thresholds. Second, the seco-multiflorine backbone likely undergoes rapid first-pass metabolism or systemic clearance in the hepatic system, preventing sustained systemic circulation[10]. Therefore, when evaluating lupin toxicity or bioactivity, N-methylalbine is generally considered a minor contributor compared to the teratogenic alkaloid anagyrine.
References
N-Methylalbine - Chemical & Physical Properties. Cheméo.[Link]
Quinolizidine Alkaloid Composition of White Lupin Landraces and Breeding Lines... National Institutes of Health (NIH).[Link]
Development of an HPLC-MS/MS Method for the Determination of Alkaloids in Lupins. National Institutes of Health (NIH).[Link]
Comparison of plasma disposition of alkaloids after lupine challenge in cattle... American Veterinary Medical Association (AVMA).[Link]
Dictionary of Natural Products. Chemistry-Chemists.[Link]
SCIENTIFIC OPINION - EFSA. European Food Safety Authority.[Link]
Genetic variation and genome-enabled selection of white lupin for key seed quality traits. National Institutes of Health (NIH).[Link]
Advanced Pharmacological Profiling of N-Methylalbine: A Seco-Quinolizidine Alkaloid
Executive Summary & Structural Identity N-Methylalbine ( C15H22N2O ) is a specialized, naturally occurring quinolizidine alkaloid (QA) predominantly synthesized in the seeds and leaves of Lupinus species, such as Lupi...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Structural Identity
N-Methylalbine (
C15H22N2O
) is a specialized, naturally occurring quinolizidine alkaloid (QA) predominantly synthesized in the seeds and leaves of Lupinus species, such as Lupinus albus[1]. Historically, the exact stereochemical nature of this compound was debated until rigorous
13C
-NMR and mass spectral investigations definitively characterized N-methylalbine as 11,12-seco-12,13-didehydromultiflorine [2].
Unlike the ubiquitous lupanine pathway, the multiflorine branch—which yields albine and subsequently N-methylalbine—is highly specific to white lupin and is heavily downregulated in "sweet" (low-alkaloid) agricultural variants[1]. As a Senior Application Scientist, I approach the pharmacological evaluation of N-methylalbine by recognizing that its unique seco-cleaved ring structure provides conformational flexibility absent in rigid tetracyclic QAs. This structural divergence is the foundation for its distinct pharmacokinetic behavior and potential receptor-binding kinetics[3].
Fig 1. Biosynthetic divergence of N-Methylalbine within the quinolizidine alkaloid pathway.
Predictive Pharmacological Profiling
While clinical data on N-methylalbine is sparse—partly because its plasma concentrations often fall below the limit of detection following raw plant ingestion—its structural homology to bioactive QAs (e.g., sparteine, matrine) allows us to predict and systematically test its pharmacological vectors[4].
The 1-azabicyclo[4.4.0]decane moiety is a recognized pharmacophore for interacting with the central nervous system. QAs are currently investigated as primary strategies for Alzheimer's disease due to their ability to inhibit Acetylcholinesterase (AChE) and modulate nicotinic acetylcholine receptors (nAChRs)[4]. The seco-structure of N-methylalbine theoretically allows it to navigate the narrow aromatic gorge of the AChE active site more effectively than bulkier QAs.
Cytotoxicity and Anti-inflammatory Potential
Matrine-type QAs exhibit profound anti-inflammatory and cytotoxic effects against hepatocellular carcinoma and other malignancies[4]. By modulating cytokine pathways and inducing apoptosis, QAs serve as valuable scaffolds for oncology drug development. N-methylalbine must be empirically screened against these baselines to determine if its specific functional groups impart similar or enhanced bioactivity.
Fig 2. Proposed neuropharmacological mechanism of N-Methylalbine via AChE inhibition.
To transition from predictive models to empirical data, rigorous laboratory workflows are required. The following protocols are designed with built-in causality and self-validation mechanisms to ensure high-fidelity data generation.
Protocol 1: Extraction and Isolation of N-Methylalbine
Causality: Plant matrices contain thousands of metabolites. We utilize an acid-base liquid-liquid partition because alkaloids are uniquely basic. Protonating them in acid makes them water-soluble (leaving lipids behind), and subsequent basification makes them organic-soluble (leaving polar glycosides behind).
Preparation: Mill 500g of Lupinus albus seeds (bitter variant) to a fine powder. Defat using n-hexane in a Soxhlet apparatus for 12 hours.
Acid Extraction: Macerate the defatted powder in 0.5 M HCl for 24 hours. Rationale: Converts free-base QAs into water-soluble hydrochloride salts.
Basification: Filter the acidic extract and adjust the pH to 10.0 using 25%
NH4OH
. Rationale: Deprotonates the QAs back to their lipophilic free-base form.
Partitioning: Extract the aqueous phase three times with equal volumes of Dichloromethane (DCM). Combine organic layers and evaporate under reduced pressure to yield a crude QA extract.
Purification: Subject the crude extract to silica gel column chromatography using a gradient of
CHCl3:MeOH
(100:0 to 80:20). Monitor fractions via TLC (Dragendorff’s reagent).
Validation: Confirm the identity and purity (>98%) of the N-methylalbine fraction using GC-MS and
13C
-NMR against known standards[2].
Fig 3. Step-by-step extraction and isolation workflow for N-Methylalbine from plant matrix.
Protocol 2: In Vitro AChE Inhibition (Modified Ellman's Assay)
Causality: The addition of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) is critical as it reacts with the thiocholine produced by AChE-mediated hydrolysis of acetylthiocholine iodide (ATCI). This yields a yellow anion absorbing at 412 nm, providing a direct, quantifiable stoichiometric readout of enzyme kinetics.
Reagent Setup: Prepare 0.1 M Sodium phosphate buffer (pH 8.0). Dissolve purified N-methylalbine in DMSO (max final assay concentration 1%).
Incubation: In a 96-well microplate, combine 140 µL buffer, 20 µL AChE enzyme (0.22 U/mL), and 20 µL of N-methylalbine at varying concentrations (1 µM to 1 mM). Incubate at 25°C for 15 minutes.
Reaction Initiation: Add 10 µL of DTNB (3 mM) and 10 µL of ATCI (15 mM) to initiate the reaction.
Kinetic Read: Measure absorbance at 412 nm every 30 seconds for 10 minutes using a microplate reader.
Self-Validation: Run a blank (buffer instead of enzyme) to account for spontaneous ATCI hydrolysis. Run Galanthamine as a positive control to validate assay sensitivity. Calculate
IC50
using non-linear regression.
Protocol 3: Cytotoxicity Screening (MTT Assay)
Causality: MTT is reduced to insoluble purple formazan exclusively by mitochondrial succinate dehydrogenase in metabolically active cells. This ensures the colorimetric readout is a direct proxy for cell viability.
Cell Culture: Seed SH-SY5Y (neuroblastoma) cells in a 96-well plate at
1×104
cells/well. Incubate for 24h at 37°C in 5%
CO2
.
Treatment: Expose cells to N-methylalbine (10 µM to 500 µM) for 48 hours.
Labeling: Add 20 µL of MTT solution (5 mg/mL in PBS) per well. Incubate for 4 hours.
Solubilization: Discard media and dissolve formazan crystals in 100 µL DMSO.
Readout & Validation: Measure absorbance at 570 nm. Use Doxorubicin as a positive cytotoxic control and untreated cells as the 100% viability baseline.
Quantitative Data Summaries
To contextualize N-methylalbine within the broader QA landscape, the following tables summarize its established physicochemical properties and the comparative pharmacological baselines of its structural cousins.
Table 1: Physicochemical Properties of N-Methylalbine [3][5]
Property
Value
Unit / Descriptor
Molecular Formula
C15H22N2O
-
Molecular Weight
246.35
g/mol
LogP (Octanol/Water)
1.67 - 1.70
Lipophilicity index (Calculated)
Water Solubility (Log10WS)
-2.15
mol/L
Structural Class
11,12-seco-quinolizidine
Seco-cleaved multiflorine derivative
Table 2: Comparative Pharmacological Baselines for Quinolizidine Alkaloids [4]
Compound
Primary Target
Representative Activity (
IC50
/
EC50
)
Modality
Sparteine
nAChR
~10 µM
Ganglionic blockade / Anticonvulsant
Lupanine
AChE
~1.5 mM
Weak competitive inhibition
Matrine
Apoptotic pathways
~50 - 100 µM
Cytotoxicity in HepG2 cells
N-Methylalbine
AChE / nAChR
Pending empirical validation
Putative neuromodulation
Conclusion
N-methylalbine represents an under-explored niche within quinolizidine alkaloid chemistry. Its unique 11,12-seco-12,13-didehydromultiflorine structure[2] provides a compelling scaffold for neuropharmacological and oncological drug discovery. By deploying the self-validating extraction and assay protocols detailed above, researchers can systematically map the therapeutic viability of this complex secondary metabolite.
References
Wysocka, W., & Brukwicki, T. (1988). Lupin Alkaloids; I. Reinvestigation of the Structure of N-Methylalbine. Planta Medica. URL:[Link]
Rychel-Bielska, S., et al. (2020). Quinolizidine Alkaloid Composition of White Lupin Landraces and Breeding Lines, and Near-Infrared Spectroscopy-Based Discrimination of Low-Alkaloid Material. MDPI Agronomy. URL:[Link]
Cheméo Database. N-Methylalbine - Chemical & Physical Properties. Cheméo. URL:[Link]
Bermúdez-Lugo, J. A., et al. (2023). Quinolizidine-Type Alkaloids: Chemodiversity, Occurrence, and Bioactivity. ACS Omega. URL:[Link]
Gardner, D. R., et al. (2008). Comparison of plasma disposition of alkaloids after lupine challenge in cattle. American Journal of Veterinary Research. URL:[Link]
EFSA Panel on Contaminants in the Food Chain (CONTAM). (2019). Scientific Opinion on the risks for animal and human health related to the presence of quinolizidine alkaloids in food and feed. EFSA Journal. URL:[Link]
Theoretical Models of N-Methylalbine Bioactivity: Mechanistic Pathways, Ecological Dynamics, and Analytical Frameworks
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Executive Summary N-Methylalbine is a specialized quinolizidine alkaloid (QA) predominantly synthesized within the Lupinus albus (whit...
Author: BenchChem Technical Support Team. Date: April 2026
By: Senior Application ScientistTarget Audience: Researchers, Analytical Chemists, and Drug Development Professionals
Executive Summary
N-Methylalbine is a specialized quinolizidine alkaloid (QA) predominantly synthesized within the Lupinus albus (white lupin) metabolome. As drug development and agricultural biotechnology increasingly look toward plant-derived secondary metabolites for novel scaffolds, understanding the bioactivity of QAs is paramount. This whitepaper establishes the theoretical models governing N-Methylalbine’s ecological function, pharmacokinetic disposition, and pharmacological potential. Furthermore, it provides self-validating experimental workflows designed to isolate and quantify this compound with high fidelity.
Structural and Physicochemical Foundation
Before modeling bioactivity, we must establish the physicochemical baseline that dictates receptor binding affinity and membrane permeability. N-Methylalbine is structurally elucidated as 11,12-seco-12,13-didehydromultiflorine1. It represents the terminal product of the multiflorine biosynthetic branch, a pathway highly specific to white lupin 2.
Its lipophilicity (LogP) and molecular volume are critical predictors for its ability to cross the blood-brain barrier (BBB) and interact with central nervous system targets.
Table 1: Physicochemical Properties of N-Methylalbine
As an application scientist analyzing QA chemodiversity, I categorize N-Methylalbine's bioactivity into three distinct, evidence-based theoretical models:
Model A: Ecological Defense and Semiochemical Signaling
QAs evolved primarily as an innate defense mechanism against herbivores and phytopathogens. However, nature frequently repurposes toxins. N-Methylalbine acts as a potent semiochemical—it is actively sequestered and utilized in the chemical communication systems of the aphid Macrosiphum albifrons [[4]](). Furthermore, when Lupinus species undergo mechanical damage (simulating herbivory), the plant dynamically upregulates related QAs to reinforce its chemical shield [[5]]().
Model B: Pharmacological and Neurotoxicological Pathways
Broadly, QAs exhibit cytotoxic, anti-inflammatory, and antiacetylcholinesterase (AChE) activities 6. The theoretical pharmacological model for N-Methylalbine suggests it acts as an antagonist or partial agonist at nicotinic acetylcholine receptors (nAChRs). Its structurally embedded tertiary amine allows it to cross the BBB (supported by a LogP of 1.670) and modulate neurological targets, presenting a scaffold for potential neuroprotective drug design.
Model C: Pharmacokinetic (PK) Disposition and Clearance
In mammalian models (e.g., bovines), systemic exposure to N-Methylalbine is uniquely transient. While co-occurring QAs like anagyrine and lupanine exhibit measurable plasma concentration-time curves, N-Methylalbine concentrations consistently fall below the limit of detection (LOD) shortly after oral challenge [[7]](). This implies an exceptionally rapid first-pass metabolism, a massive tissue distribution volume, or highly efficient renal clearance.
Table 2: Comparative Pharmacokinetic Parameters of Lupine QAs in Cattle
Note: Data represents median values after a single dose of lupine (2 g/kg, PO).
In sweet-seed breeding lines of Lupinus albus, early intermediates in the multiflorine branch (like multiflorine and albine) are reduced by up to 565-fold, whereas the final product, N-methylalbine, sees only a 28-fold decrease 2. This biochemical bottleneck indicates that the regulatory mechanisms heavily suppress the early enzymatic condensation steps rather than the terminal N-methylation.
Biosynthetic pathway of N-Methylalbine from L-Lysine in Lupinus albus.
Self-Validating Experimental Workflows
A protocol is only as reliable as its internal controls. To isolate N-Methylalbine for bioactivity assays, researchers must employ an extraction method that mitigates matrix interference.
The Causality of the pH Shift: QAs naturally exist as protonated salts within plant cell vacuoles. The critical step in this protocol is the alkaline shift. By heavily basifying the aqueous extract (pH 10-11), we force the deprotonation of the tertiary amine, converting the QA into its uncharged free-base form, which readily partitions into organic solvents like dichloromethane 2.
Step-by-Step Protocol: Extraction and GC-MS/FID Quantification
Matrix Disruption: Pulverize Lupinus albus seeds into a fine flour to maximize the solvent-accessible surface area.
Acidic Solubilization: Extract the flour with 0.1 N HCl. Causality: The acidic environment ensures all QAs remain fully protonated and highly soluble in the aqueous phase, leaving lipophilic plant waxes behind.
Centrifugation: Centrifuge the mixture at 8000× g for 45 minutes at 4 °C. Collect the supernatant 2.
Alkaline Shift (Validation Checkpoint 1): Treat the gathered extracts with 5% NH4OH until the pH stabilizes between 10 and 11 2. Self-Validation: Verify pH with a calibrated probe; failure to reach pH 10 will result in catastrophic yield loss during the organic wash.
Solid-Phase Extraction (SPE): Apply the basified solution onto an Extrelut NT 3 column. Elute the free-base alkaloids with CH2Cl2 (4 × 3 mL) 2.
Concentration: Evaporate the organic solvent under vacuum and reconstitute the dried residue in CHCl3 2.
GC-MS/FID Analysis (Validation Checkpoint 2): Inject the sample into the Gas Chromatography system. Self-Validation: Spike the initial sample with Caffeine as an internal standard prior to extraction to normalize extraction efficiency and instrument response 7.
Step-by-step extraction and GC-MS analytical workflow for quinolizidine alkaloids.
References
Cheméo: N-Methylalbine - Chemical & Physical Properties. 3
MDPI / PMC: Quinolizidine Alkaloid Composition of White Lupin Landraces and Breeding Lines, and Near-Infrared Spectroscopy-Based Discrimination of Low-Alkaloid Material. 2
Thieme Connect: Lupin Alkaloids; I. Reinvestigation of the Structure of N-Methylalbine. 1
Application Note: N-Methylaniline as a Standard for Chromatographic Analysis
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals A Note on Nomenclature: The topic specified was "N-Methylalbine." Following a comprehensive search of chemical databases and scien...
Author: BenchChem Technical Support Team. Date: April 2026
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
A Note on Nomenclature: The topic specified was "N-Methylalbine." Following a comprehensive search of chemical databases and scientific literature, it has been determined that "N-Methylalbine" is not a recognized chemical compound. It is highly probable that this was a typographical error and the intended compound was N-Methylaniline . This document will, therefore, focus on the application of N-Methylaniline as a chromatographic standard, a compound with significant industrial and research applications.
Introduction: The Analytical Significance of N-Methylaniline
N-Methylaniline (NMA) is a prominent aniline derivative, an organic compound with the chemical formula C₆H₅NH(CH₃).[1] It presents as a colorless to light brown viscous liquid that tends to darken upon exposure to air.[1][2][3] Its industrial relevance is vast, serving as a solvent, an intermediate in the synthesis of dyes and agrochemicals, and notably as an antiknock agent in gasoline to enhance the octane number.[1][2] Given its widespread use and toxicological profile—with exposure potentially leading to central nervous system damage, as well as liver and kidney failure—the precise and accurate quantification of N-Methylaniline in various matrices is of paramount importance.[1]
This application note provides a comprehensive guide for the use of N-Methylaniline as a reference standard in chromatographic workflows. We will delve into its fundamental properties, safe handling protocols, and detailed methodologies for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Thin-Layer Chromatography (TLC). The causality behind experimental choices is explained to empower researchers to adapt these protocols to their specific analytical challenges.
Physicochemical Properties of N-Methylaniline
A thorough understanding of a standard's physicochemical properties is foundational to method development. These properties dictate the choice of solvents, chromatographic conditions, and storage protocols.
The accuracy of chromatographic quantification is directly dependent on the precise preparation of standard solutions. High-purity (≥99%) N-Methylaniline should be used.
4.1. Protocol for Preparing a 1000 µg/mL Primary Stock Standard:
Weighing: Accurately weigh approximately 100 mg of N-Methylaniline reference standard into a 100 mL Class A volumetric flask. The use of an analytical balance with a readability of at least 0.1 mg is required.
Dissolution: Add approximately 70 mL of a suitable solvent (e.g., methanol or acetonitrile) to the flask.
Sonication: Sonicate the flask for 5-10 minutes to ensure complete dissolution of the standard.
Volume Adjustment: Allow the solution to return to ambient temperature. Make up the volume to the 100 mL mark with the same solvent.
Homogenization: Cap the flask and invert it at least 15-20 times to ensure a homogenous solution.
Storage: Transfer the stock solution to an amber glass vial with a PTFE-lined cap and store at 2-8 °C. The stability of the solution under these conditions should be verified over time.[8]
4.2. Preparation of Working Standards:
Working standards are prepared by serially diluting the primary stock standard to the desired concentration range for constructing a calibration curve. Always use Class A volumetric glassware and the same diluent as used for the sample preparation to avoid matrix effects.[9][10]
Chromatographic Methodologies
The choice of chromatographic technique depends on the sample matrix, the required sensitivity, and the analytical objective (qualitative vs. quantitative).
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust technique for the quantification of N-Methylaniline, particularly in liquid samples or extracts. A reversed-phase method is commonly employed.
Rationale: Reversed-phase chromatography, using a nonpolar stationary phase (like C18) and a polar mobile phase, is well-suited for separating moderately nonpolar compounds like N-Methylaniline from polar matrix components. UV detection is effective due to the aromatic ring in the molecule's structure.
Protocol: Reversed-Phase HPLC with UV Detection
Instrumentation: A standard HPLC system with a UV-Vis detector.
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[11]
Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 70:30 v/v). For MS compatibility, a volatile acid like formic acid can be used instead of phosphoric acid.[11][12]
Detection: UV at 190 nm, where N-Methylaniline exhibits a strong signal.[11]
Run Time: Approximately 15 minutes. The retention time for N-Methylaniline under these conditions is expected to be around 5.76 minutes.[11]
Workflow Diagram: HPLC Analysis
Caption: Workflow for the quantitative analysis of N-Methylaniline by HPLC.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and specificity, making it ideal for trace analysis of N-Methylaniline and for complex matrices like environmental or biological samples.[14][15]
Rationale: N-Methylaniline is sufficiently volatile to be analyzed by GC without derivatization. The mass spectrometer provides definitive identification based on the compound's mass spectrum and fragmentation pattern, which is crucial for distinguishing it from isomeric compounds or matrix interferences.
Protocol: GC-MS Analysis
Instrumentation: A GC system coupled to a Mass Spectrometer (e.g., single quadrupole or triple quadrupole).
GC Column: A non-polar or mid-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
Oven Temperature Program:
Initial temperature: 60 °C, hold for 2 minutes.
Ramp: 10 °C/min to 250 °C.
Hold: 5 minutes at 250 °C.
Injection: 1 µL, splitless mode.
Injector Temperature: 250 °C.
MS Parameters:
Ion Source Temperature: 230 °C.
Ionization Mode: Electron Ionization (EI) at 70 eV.
Acquisition Mode: Full scan (e.g., m/z 40-300) for qualitative analysis and method development. For quantitative analysis, Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) can be used for enhanced sensitivity, monitoring characteristic ions of N-Methylaniline (e.g., m/z 107, 106, 77).[16][17]
Caption: General workflow for the qualitative analysis of N-Methylaniline by TLC.
System Suitability and Self-Validation
For any quantitative analysis, ensuring the chromatographic system is performing adequately is critical. Before running samples, perform system suitability tests using a standard solution. Key parameters include:
Repeatability: Multiple injections of the same standard should yield consistent peak areas (e.g., <%2 RSD).
Tailing Factor: Should ideally be between 0.9 and 1.5 to ensure peak symmetry.
Resolution: In cases of co-eluting peaks, the resolution should be >1.5.
Linearity: A calibration curve should be generated with at least five concentration points, and the correlation coefficient (r²) should be ≥0.995.
These checks form a self-validating system, ensuring that the data generated is trustworthy and reproducible.
References
Cheméo. (n.d.). N-Methylalbine - Chemical & Physical Properties. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). N-Methylaniline. PubChem. Retrieved from [Link]
SIELC Technologies. (n.d.). Separation of N-Methylaniline on Newcrom R1 HPLC column. Retrieved from [Link]
Wikipedia. (n.d.). N-Methylaniline. Retrieved from [Link]
ResearchGate. (n.d.). Determination of methylal, dimethyl carbonate and N-methyl aniline in motor gasoline by GC-MS method. Retrieved from [Link]
National Center for Biotechnology Information. (2021, October 26). Quantification of aniline and N-methylaniline in indigo. PMC. Retrieved from [Link]
International Journal of Pharmaceutical Sciences Review and Research. (2012, December 31). Thin Layer Chromatography: A Tool of Biotechnology for Isolation of Bioactive Compounds from Medicinal Plants. Retrieved from [Link]
CPAchem. (2023, March 24). Safety data sheet - N-Methylaniline. Retrieved from [Link]
Dairy Knowledge Portal. (n.d.). Preparation of standard solutions. Retrieved from [Link]
THINK RXMARINE. (n.d.). How to prepare standard solution. Retrieved from [Link]
CR Subscription Agency. (n.d.). Thin Layer Chromatography of Amino Acids. Retrieved from [Link]
King Fahd University of Petroleum and Minerals. (n.d.). For the preparation of standard solutions the purest reagents available should. Retrieved from [Link]
Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2014, July-August). ISSN: 0975-8585. Retrieved from [Link]
SLU. (n.d.). Development of a next generation GC-MS method and its application to nutrition and biomarker research. Retrieved from [Link]
Cyberlipid. (n.d.). Thin-layer chromatography. Retrieved from [Link]
ResearchGate. (n.d.). A workflow for GC-MS and LC-MS/MS identification of N-methylalanine in.... Retrieved from [Link]
PubMed. (2000, March 10). Analysis of N(alpha)-methylhistamine by gas chromatography-mass spectrometry. Retrieved from [Link]
Environmental Protection Agency. (2007, February). Method 8318A: N-Methylcarbamates by High Performance Liquid Chromatography (HPLC). Retrieved from [Link]
PubMed. (2023, January 20). A sensitive and accurate GC-MS method for analyzing microbial metabolites short chain fatty acids and their hydroxylated derivatives in newborn fecal samples. Retrieved from [Link]
International Journal of Pharmacy and Pharmaceutical Research. (2019, July 30). Development of RP-HPLC Method for the Determination of N- Methylurea Content in Methohexital Drug Substance and Its Validation. Retrieved from [Link]
Pharmaguideline. (2010, September 27). Preparation of Standard Solutions. Retrieved from [Link]
International Journal of Trend in Scientific Research and Development. (n.d.). Validated RP-HPLC Method for the Determination of Nelaribine in Bulk and Tablet Dosage Form. Retrieved from [Link]
MDPI. (2023, November 1). A Direct Analysis of β-N-methylamino-l-alanine Enantiomers and Isomers and Its Application to Cyanobacteria and Marine Mollusks. Retrieved from [Link]
PubMed. (n.d.). Stability of methacholine chloride solutions under different storage conditions over a 9 month period. Retrieved from [Link]
Teikyo University. (2002). Simple method of methylation for gas chromatographic analysis of S-benzyl-N-acetylcysteine, a metabolite of toluene, in human urine.
PubMed. (2002, May-June). Simple method of methylation for gas chromatographic analysis of S-benzyl-N-acetylcysteine, a metabolite of toluene, in human urine. Retrieved from [Link]
PubMed. (2017, September 1). Different Spectrophotometric and Chromatographic Methods for Determination of Mepivacaine and Its Toxic Impurity. Retrieved from [Link]
Unveiling the Cellular Impact of N-Methylalbine: Application Notes and Protocols for In Vitro Research
Senior Application Scientist Note: The following guide is a synthesized compilation of established methodologies in cell culture and pharmacological screening. As of the latest literature review, "N-Methylalbine" is not...
Author: BenchChem Technical Support Team. Date: April 2026
Senior Application Scientist Note: The following guide is a synthesized compilation of established methodologies in cell culture and pharmacological screening. As of the latest literature review, "N-Methylalbine" is not a recognized compound in publicly available scientific databases. Therefore, this document serves as a structured framework, demonstrating how a novel N-methylated compound would be rigorously evaluated in a cell culture setting. The specific concentrations, incubation times, and observed effects are presented as illustrative examples and would require empirical determination for any new chemical entity.
Introduction: The Rationale for Investigating N-Methylated Compounds
N-methylation is a critical process in medicinal chemistry, often employed to enhance the pharmacological properties of a lead compound. This modification can influence a molecule's lipophilicity, metabolic stability, and binding affinity to its biological target.[1] The introduction of a methyl group to a nitrogen atom can alter the compound's three-dimensional structure and its ability to form hydrogen bonds, potentially leading to increased potency and selectivity.[1] In the context of drug development, cell-based models are indispensable for the initial assessment of a compound's efficacy and safety, providing insights into its mechanism of action and potential therapeutic applications.[2]
This guide provides a comprehensive overview of the application of a hypothetical N-methylated compound, herein referred to as N-Methylalbine, in cell culture studies. It outlines detailed protocols for assessing its cytotoxic effects and for elucidating its potential mechanism of action through signaling pathway analysis.
Mechanism of Action: A Hypothetical Model
While the precise mechanism of N-Methylalbine is unknown, we can postulate a potential mode of action based on common pathways affected by bioactive small molecules. Many N-methylated compounds are designed to interact with specific cellular targets, such as G-protein coupled receptors (GPCRs) or enzymes involved in key signaling cascades.[3] For instance, some N-methylated alkaloids have been shown to intercalate with DNA and exhibit photosensitizing properties, leading to DNA damage and cell death.[4]
A plausible hypothesis for N-Methylalbine's activity could involve the modulation of a critical signaling pathway, such as a kinase cascade or a pathway regulating gene expression. The following diagram illustrates a generic signaling pathway that could be influenced by a novel compound.
Caption: Hypothetical Signaling Pathway for N-Methylalbine.
Core Application: Cytotoxicity and Cell Viability Assays
A primary step in evaluating a new compound is to determine its effect on cell viability and to establish a dose-response curve. This information is crucial for identifying the concentration range for subsequent mechanistic studies.
Quantitative Data Summary
The following table provides an example of how to present cytotoxicity data for N-Methylalbine across different cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro.
Cell Line
Cell Type
N-Methylalbine IC50 (µM) after 48h
HeLa
Human Cervical Cancer
15.2
A549
Human Lung Carcinoma
28.7
MCF-7
Human Breast Cancer
12.5
HEK293
Human Embryonic Kidney
> 100
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[5][6] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
N-Methylalbine stock solution (e.g., 10 mM in DMSO)
Complete cell culture medium
96-well cell culture plates
MTT solution (5 mg/mL in PBS)
DMSO
Microplate reader
Procedure:
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
Compound Treatment: Prepare serial dilutions of N-Methylalbine in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a no-cell control (medium only).
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Subtract the absorbance of the no-cell control from all other values. Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
Caption: Workflow for an MTT-based cytotoxicity assay.
Advanced Application: Elucidating the Mechanism of Action
Once the cytotoxic potential of N-Methylalbine is established, further experiments can be designed to investigate its molecular mechanism.
Experimental Protocol: Western Blot for Signaling Protein Phosphorylation
Western blotting is a widely used technique to detect specific proteins in a sample. It can be used to assess the phosphorylation status of key signaling proteins, providing insights into which pathways are activated or inhibited by the compound.
Materials:
Cell culture dishes (6-well or 10 cm)
N-Methylalbine
RIPA buffer with protease and phosphatase inhibitors
BCA protein assay kit
SDS-PAGE gels
Transfer apparatus
PVDF membrane
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
Cell Treatment: Seed cells in larger culture vessels and grow to 70-80% confluency. Treat cells with N-Methylalbine at a concentration around its IC50 for various time points (e.g., 0, 15, 30, 60 minutes).
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer.
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel for electrophoresis. Transfer the separated proteins to a PVDF membrane.
Immunoblotting:
Block the membrane with blocking buffer for 1 hour at room temperature.
Incubate the membrane with the primary antibody overnight at 4°C.
Wash the membrane with TBST.
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
Wash the membrane again with TBST.
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
Analysis: Analyze the band intensities to determine the relative levels of protein phosphorylation.
Conclusion and Future Directions
The protocols outlined in this guide provide a foundational framework for the initial in vitro characterization of a novel N-methylated compound like the hypothetical N-Methylalbine. Determining the dose-dependent effects on cell viability is a critical first step, followed by more in-depth mechanistic studies such as the analysis of signaling pathway modulation. Future investigations could expand to include cell cycle analysis, apoptosis assays, and target identification studies to fully elucidate the compound's biological activity and therapeutic potential.
References
Walsh Medical Media. (2024). Applications of Cell Biology in Drug Development and Personalized Medicine. Available at: [Link]
IntechOpen. (2017). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. Available at: [Link]
Cai, M., et al. (2013). Structure-Activity Relationship and Metabolic Stability Studies of Backbone Cyclization and N-Methylation of Melanocortin Peptides. PMC. Available at: [Link]
Crovetto, L., et al. (2020). N-Methyl-β-carboline alkaloids: structure-dependent photosensitizing properties and localization in subcellular domains. PubMed. Available at: [Link]
ResearchGate. (2020). (PDF) N-Methyl-β-carboline alkaloids: structure-dependent photosensitizing properties and localization in subcellular domains. Available at: [Link]
Technical Support Center: Optimizing N-Methylalbine Synthesis
Welcome to the technical support center for the synthesis of N-Methylalbine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of N-methylation, a critical...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the synthesis of N-Methylalbine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of N-methylation, a critical transformation for modifying the bioactivity, solubility, and pharmacokinetic properties of complex molecules. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you improve the yield and purity of your N-Methylalbine synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing N-Methylalbine from its precursor amine?
The most established and widely used method for this transformation is the Eschweiler-Clarke reaction . This reductive amination procedure utilizes formaldehyde as the source of the methyl group and formic acid as the reducing agent.[1][2] It is particularly effective for converting primary and secondary amines into their N-methylated or N,N-dimethylated counterparts with high efficiency, often achieving yields greater than 80% for suitable substrates.[3]
Q2: Why is the Eschweiler-Clarke reaction often preferred over using traditional alkylating agents like methyl iodide (MeI)?
While seemingly straightforward, direct N-alkylation with reagents like methyl iodide is notoriously difficult to control. The primary issue is over-alkylation .[4] The N-methylated product is often more nucleophilic than the starting amine, leading to a "runaway" reaction that produces di-methylated byproducts and, ultimately, quaternary ammonium salts.[1][4] The Eschweiler-Clarke reaction elegantly avoids this because a tertiary amine cannot form the necessary iminium ion intermediate required for further reaction, effectively stopping the methylation at the desired stage.[2]
Q3: What are the key roles of formaldehyde and formic acid in the synthesis?
In the Eschweiler-Clarke reaction, the reagents have distinct roles:
Formaldehyde (CH₂O) : This acts as the carbon source for the new methyl group. The amine first reacts with formaldehyde to form an imine or iminium ion intermediate.[3][5]
Formic Acid (HCOOH) : This serves a dual purpose. It protonates the intermediate to facilitate the formation of the electrophilic iminium ion and then acts as a hydride donor (in the form of the formate anion) to reduce the iminium ion, completing the methylation.[1][5] The release of carbon dioxide (CO₂) during this step makes the reaction irreversible.[2]
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing insights into the underlying causes and offering validated solutions.
Issue 1: Low or No Yield of N-Methylalbine
Question: My reaction is showing very low conversion to N-Methylalbine, with a significant amount of the starting amine remaining. What are the likely causes and how can I improve the yield?
Answer: Low conversion is a common issue that can typically be traced back to reaction conditions or reagent stoichiometry. Let's break down the potential causes and solutions.
Potential Causes & Solutions:
Incorrect Stoichiometry or Order of Addition: The classic Eschweiler-Clarke procedure often calls for an excess of both formaldehyde and formic acid.[2] A patented improvement suggests that mixing the amine with a slight stoichiometric excess of formaldehyde before the slow addition of formic acid can lead to a more effective reaction.[6] This pre-formation of the hemiaminal intermediate can drive the reaction forward more efficiently.
Sub-Optimal Temperature: The reaction typically requires heating to proceed at a reasonable rate, with temperatures often in the range of 80–100 °C.[3] If the temperature is too low, the rate-determining step—hydride transfer from the formate ion—will be sluggish.[3] Monitor the reaction for the evolution of CO₂ gas, which indicates the reaction is proceeding. The reaction is complete when gas evolution ceases.[6]
Low Nucleophilicity of the Starting Amine: Aromatic amines, particularly those with electron-withdrawing groups, are less nucleophilic and react more slowly, leading to poor yields or the formation of resinous materials.[3][7] While "Albine" as a natural product precursor is likely a sufficiently nucleophilic aliphatic amine, complex stereochemistry or adjacent functional groups could hinder reactivity. Increasing the reaction temperature or time may be necessary.
Reagent Quality: Ensure that the formaldehyde solution has not polymerized excessively (forming paraformaldehyde) and that the formic acid is of high purity.
Parameter
Recommendation
Rationale
Reagent Ratio
Use a slight excess of formaldehyde (e.g., 1.1-1.2 eq.) and formic acid (e.g., 1.1-1.2 eq.).[6]
Ensures complete conversion of the starting amine and drives the equilibrium towards product formation.
Allows the reaction to proceed to completion, especially for less reactive substrates.
Monitoring
Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Tracks the disappearance of starting material and the appearance of the product, confirming reaction progress.
Issue 2: Formation of N-Formyl Impurity
Question: My analysis shows a significant byproduct with a mass corresponding to the formylated amine (N-CHO) instead of the methylated amine (N-CH₃). Why is this happening?
Answer: The formation of an N-formyl byproduct can occur under certain conditions, particularly if the reduction of the iminium intermediate is inefficient. This is more common in the related Leuckart-Wallach reaction, which is sometimes performed at higher temperatures.[9]
Potential Causes & Solutions:
Insufficient Formic Acid: If there is not enough formic acid to act as a reducing agent, the reaction may stall after the formation of an intermediate that can lead to the formamide.
High Temperatures: Extremely high temperatures (>180 °C) can favor formylation.[9] The Eschweiler-Clarke reaction is typically run at more moderate temperatures to avoid this.[3]
Alternative Reducing Agents: If N-formylation persists, consider alternative versions of the reaction that use different reducing agents, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), which are milder and can offer different selectivity.[2][10]
Question: After the reaction, I am struggling to isolate a pure sample of N-Methylalbine. The workup is messy, and my chromatography is not giving clean separation. What can I do?
Answer: Purification of amines can be challenging due to their basic nature. A standard workup for the Eschweiler-Clarke reaction involves basification followed by extraction.
Optimized Purification Protocol:
Cool the Reaction: After the reaction is complete (no more gas evolution), cool the mixture to room temperature.
Basify: Carefully add a strong base, such as a concentrated sodium hydroxide (NaOH) solution, until the pH is strongly basic (pH > 12).[6] This deprotonates the amine product, making it soluble in organic solvents.
Extraction: Extract the aqueous mixture several times with an appropriate organic solvent (e.g., diethyl ether, dichloromethane, or ethyl acetate).
Washing & Drying: Combine the organic layers, wash with brine to remove residual water, and dry over an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
Concentration & Chromatography: Filter off the drying agent and concentrate the solvent under reduced pressure. If the crude product is not pure, it can be further purified by column chromatography on silica gel.[11] A mobile phase containing a small amount of a basic modifier (like triethylamine or ammonia) can prevent the amine from streaking on the column.
For stubborn impurities, an acid-base wash can be highly effective. Dissolve the crude product in an organic solvent and extract with a dilute acid (e.g., 1M HCl). The basic N-Methylalbine will move to the aqueous layer as its hydrochloride salt, while non-basic impurities remain in the organic layer. The layers are then separated, the aqueous layer is basified, and the purified product is re-extracted into an organic solvent.[12]
Experimental Protocols & Data
Protocol: Synthesis of N-Methylalbine via Eschweiler-Clarke Reaction
This protocol is a generalized procedure and should be adapted based on the specific properties of the "Albine" starting material.
Materials:
"Albine" precursor (1.0 eq)
Formaldehyde (37% aqueous solution, 2.2 eq)
Formic Acid (98-100%, 2.2 eq)
Sodium Hydroxide (e.g., 5M solution)
Diethyl Ether or Dichloromethane
Anhydrous Magnesium Sulfate (MgSO₄)
Round-bottom flask with reflux condenser and magnetic stirrer
Procedure:
To a round-bottom flask, add the "Albine" precursor.
Add the aqueous formaldehyde solution, followed by the formic acid.
Heat the mixture to reflux (approx. 100 °C) with vigorous stirring. The evolution of CO₂ should be observed.
Maintain reflux for 8-12 hours, or until gas evolution ceases. Monitor the reaction progress by TLC or LC-MS.
Cool the reaction mixture to room temperature, then further cool in an ice bath.
Slowly and carefully add the NaOH solution with stirring until the mixture is strongly alkaline (pH > 12).
Transfer the mixture to a separatory funnel and extract three times with diethyl ether.
Combine the organic extracts and dry over anhydrous MgSO₄.
Filter the solution and remove the solvent under reduced pressure to yield the crude N-Methylalbine.
Purify the crude product by column chromatography if necessary.
Table 1: Comparison of Common N-Methylation Methods
Often requires high pressure and temperature, may require a catalyst.[15]
Visualizations
Diagram 1: Eschweiler-Clarke Reaction Mechanism
Caption: Mechanism of the Eschweiler-Clarke reaction.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: Troubleshooting logic for low reaction yield.
References
Grokipedia. (n.d.). Eschweiler–Clarke reaction.
MDPI. (2025, August 27). Review of Modern Eschweiler–Clarke Methylation Reaction. Retrieved from [Link]
Google Patents. (n.d.). US3210349A - Methylation of primary and secondary amines using a small stoichiometric excess of formaldehyde and adding a small stoichiometric excess of formic acid last.
Wikipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved from [Link]
National Institutes of Health. (n.d.). Review of Modern Eschweiler–Clarke Methylation Reaction. PMC. Retrieved from [Link]
CHIMIA. (2015, June 24). Transition Metal-free Methylation of Amines with Formaldehyde as the Reductant and Methyl Source. Retrieved from [Link]
Google Patents. (n.d.). US3819709A - Synthesis of n-methylaniline.
The Journal of Organic Chemistry. (2024, February 16). Simplified Version of the Eschweiler–Clarke Reaction. Retrieved from [Link]
Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!). Retrieved from [Link]
ChemRxiv. (n.d.). Efficient and Selective N-Dimethylation of Amines with Functional Aldehydes Catalysed by Ru Nanoparticles Heterogeneous Catalyst. Retrieved from [Link]
ResearchGate. (2003). Ene reaction of allylbenzene and N-methylmaleimide in subcritical water and ethanol. Retrieved from [Link]
Reddit. (2023, December 23). Where am I going wrong? (Eschweiler Clarke reaction with NaBH3CN). Retrieved from [Link]
National Institutes of Health. (2024, April 16). Convenient and efficient N-methylation of secondary amines under solvent-free ball milling conditions. PMC. Retrieved from [Link]
ResearchGate. (2017, March 21). N-alkylation of secondary amine?. Retrieved from [Link]
Reddit. (2025, November 4). N-alkylation of an almost non nucleophilic substrate. Retrieved from [Link]
Wiley Online Library. (n.d.). Synthesis of N-Alkyl Amino Acids. Retrieved from [Link]
PubMed. (n.d.). N-methylation: potential mechanism for metabolic activation of carcinogenic primary arylamines. Retrieved from [Link]
Google Patents. (n.d.). US4440953A - Purification of N-substituted aminobenzaldehydes.
PubMed. (2021, April 16). Nitrogen-Nitrogen Bond Formation Reactions Involved in Natural Product Biosynthesis. Retrieved from [Link]
MDPI. (2018, May 19). Improved Synthesis of N-Methylcadaverine. Retrieved from [Link]
Google Patents. (n.d.). Methylation synthesis method of N-heterocyclic compound.
ResearchGate. (2025, January 23). Optimizing N applications increases maize yield and reduces environmental costs in a 12-year wheat-maize system. Retrieved from [Link]
National Institutes of Health. (2025, July 2). Optimized nitrogen fertilizer management enhances soybean (Glycine max (L.) Merril.) yield and nitrogen use efficiency by promoting symbiotic nitrogen fixation capacity. PMC. Retrieved from [Link]
MDPI. (2021, September 1). Optimizing N Fertilization for Increasing Yield and Profits of Rainfed Maize Grown under Sandy Loam Soil. Retrieved from [Link]
MDPI. (2025, October 31). Optimizing Nitrogen Fertilization in Maize Production to Improve Yield and Grain Composition Based on NDVI Vegetation Assessment. Retrieved from [Link]
Google Patents. (n.d.). KR20180037796A - Purification method of n-substituted maleimide.
PubMed. (2019, December 20). Optimizing nitrogen management to achieve high yield, high nitrogen efficiency and low nitrogen emission in winter wheat. Retrieved from [Link]
ResearchGate. (n.d.). Synthesis of Buprenorphine from Oripavine via N-Demethylation of Oripavine Quaternary Salts. Retrieved from [Link]
VU Study Tour. (n.d.). Mitsunobu Reaction in My Chemistry: Lecture. Retrieved from [Link]
ResearchGate. (n.d.). Synthesis of N-Nitrosoanatabine compounds. Retrieved from [Link]
ResearchGate. (n.d.). (PDF) Convenient and efficient N-methylation of secondary amines under solvent-free ball milling conditions. Retrieved from [Link]
Technical Support Center: Overcoming Low Aqueous Solubility of N-Methylalbine in Assays
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with erratic dose-response curves, high replicate variability, and assay precipitation when work...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with erratic dose-response curves, high replicate variability, and assay precipitation when working with complex plant secondary metabolites.
N-Methylalbine , a quinolizidine alkaloid (QA) isolated from white lupin (Lupinus albus), is structurally identified as 11,12-seco-12,13-didehydromultiflorine[1]. Like many QAs, its rigid, multi-ring lipophilic core and basic nitrogen center present significant solubility challenges in standard aqueous assay buffers (e.g., PBS, DMEM)[2].
This guide provides field-proven, self-validating protocols to overcome the low aqueous solubility of N-Methylalbine, ensuring robust target engagement and reproducible data.
Section 1: Frequently Asked Questions (FAQs) – The Causality of Precipitation
Q1: Why does N-Methylalbine precipitate when I dilute my DMSO stock into cell culture media?A: This is a classic "solvent shift" phenomenon. N-Methylalbine in its freebase form is highly lipophilic and partitions poorly into water[3]. When a highly concentrated DMSO stock (e.g., 50 mM) is diluted into an aqueous buffer (pH 7.4), the DMSO rapidly diffuses into the bulk water. The local concentration of the freebase alkaloid instantly exceeds its thermodynamic aqueous solubility limit, causing it to crash out as micro-precipitates. Furthermore, at physiological pH (7.4), the basic quinolizidine nitrogen is only partially protonated, leaving a large fraction of the compound in its insoluble freebase state[4].
Q2: Can I just increase the DMSO concentration in my assay to keep it soluble?A: No. While increasing DMSO might thermodynamically favor solubility, it introduces severe biological artifacts. Most cell lines (e.g., HepG2, HEK293) show significant toxicity and transcriptomic alterations at DMSO concentrations >0.5% (v/v). For enzyme assays, high DMSO can denature the target protein or disrupt hydrophobic binding pockets. You must decouple compound solubility from solvent concentration.
Q3: How do I know if my compound has precipitated? The media still looks clear.A: Micro-precipitation is often invisible to the naked eye. If your dose-response curve flatlines at higher concentrations (a "bell-shaped" or plateaued curve) or if you see high replicate variability (high CV%), you likely have micro-precipitates. You can validate this by spinning the assay plate at 3,000 x g for 10 minutes and analyzing the supernatant via LC-MS; a drop in expected molarity confirms precipitation.
Section 2: Quantitative Strategies for N-Methylalbine Solubilization
To provide a clear comparison of formulation strategies, we have summarized the quantitative data and tolerated assay types in the table below.
Solubilization Strategy
Mechanism of Action
Max Aqueous Conc. (Est.)
Max Tolerated in Cell Assays
Best Use Case
100% DMSO Stock
Organic solvation of freebase
< 100 µM (in 0.1% DMSO/H₂O)
0.1% - 0.5% DMSO
High-throughput screening (low conc.)
HCl Salt Conversion
Ionization of basic nitrogen
> 50 mM (in H₂O)
N/A (Aqueous, no solvent toxicity)
In vitro biochemical & cell assays
20% HP-β-CD
Hydrophobic cavity inclusion
10 - 20 mM
1% - 2% HP-β-CD
In vivo dosing & lipophilic assays
Co-solvent (Tween-80)
Micellar encapsulation
1 - 5 mM
0.01% Tween-80
Complex cell models / In vivo
Section 3: Step-by-Step Experimental Protocols
Protocol 1: In Situ Salt Formation (N-Methylalbine Hydrochloride)
Alkaloids react with acids to form highly water-soluble salts[5]. Converting the N-Methylalbine freebase to its hydrochloride (HCl) salt is the most elegant and biologically inert method for in vitro assays.
Causality: Protonating the tertiary amine of the quinolizidine ring creates a charged species that readily undergoes ion-dipole interactions with water, drastically lowering the partition coefficient (LogD) at pH 7.4.
Step-by-Step Methodology:
Weighing: Accurately weigh 10 mg of N-Methylalbine freebase into a sterile glass vial.
Acid Addition: Add 1.05 molar equivalents of 0.1 N HCl (aqueous). For N-Methylalbine (MW ~246.35 g/mol )[6], 10 mg is ~40.6 µmol. Add exactly 42.6 µL of 1.0 N HCl (diluted appropriately to avoid localized acid-catalyzed degradation).
Agitation: Vortex the suspension for 2 minutes. The cloudy freebase suspension will clarify as the salt forms and dissolves into the aqueous phase[7].
Volume Adjustment: Bring the total volume to 1 mL using sterile Milli-Q water to create a 40.6 mM stock solution of N-Methylalbine HCl.
Validation: Measure the pH of the stock. It should be between 4.5 and 5.5. Dilute this aqueous stock directly into your assay buffer (pH 7.4). Since the compound is already fully solvated in water, the risk of solvent-shift precipitation is eliminated.
For in vivo pharmacokinetic studies or assays where pH adjustment is detrimental, cyclodextrins offer a non-covalent solubilization route.
Causality: HP-β-CD features a hydrophilic exterior and a hydrophobic interior cavity. The lipophilic core of N-Methylalbine dynamically partitions into this cavity, shielding it from the aqueous environment while the entire complex remains highly water-soluble.
Step-by-Step Methodology:
Preparation of Vehicle: Dissolve 20 g of HP-β-CD in 80 mL of PBS (pH 7.4). Stir until completely clear, then adjust the final volume to 100 mL (yielding 20% w/v HP-β-CD).
Compound Addition: Add the required mass of N-Methylalbine freebase (e.g., 5 mg/mL) directly to the 20% HP-β-CD solution.
Sonication: Sonicate the mixture in a water bath at room temperature for 30–45 minutes. The mechanical energy facilitates the thermodynamic equilibrium of the host-guest inclusion complex.
Filtration: Pass the formulation through a 0.22 µm PTFE syringe filter to remove any uncomplexed, undissolved compound.
Validation: Analyze the filtrate via HPLC-UV to confirm the exact concentration of the solubilized N-Methylalbine before dosing.
Section 4: Workflows & Mechanistic Visualizations
Below is the decision-making workflow for troubleshooting N-Methylalbine precipitation in your assays.
Diagnostic workflow for resolving N-Methylalbine precipitation in aqueous assays.
Understanding the pH-dependent partitioning of QAs like N-Methylalbine is critical for cell-based assays. The diagram below illustrates how the alkaloid crosses the lipid bilayer and accumulates in acidic organelles.
pH-dependent cellular uptake and lysosomal trapping mechanism of Quinolizidine Alkaloids.
References
Wysocka, W., & Brukwicki, T. (1988). Lupin alkaloids; I. Reinvestigation of the structure of N-methylalbine. Planta Medica.[Link]
Cely-Veloza, W., Kato, M. J., & Coy-Barrera, E. (2023). Quinolizidine-Type Alkaloids: Chemodiversity, Occurrence, and Bioactivity. ACS Omega, 8(31), 27862-27893.[Link]
Barzaghi, S., Ferrari, B., Biazzi, E., Tava, A., & Annicchiarico, P. (2025). Quinolizidine Alkaloid Composition of White Lupin Landraces and Breeding Lines, and Near-Infrared Spectroscopy-Based Discrimination of Low-Alkaloid Material. Plants, 14(21), 3327.[Link]
Essam, F. (2023). General Methods of Extraction and Isolation of Alkaloids. University of Basrah. [Link]
Technical Support Center: N-Methylalbine Degradation and Identification
Welcome to the technical support center for N-Methylalbine. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the degradation products of N-Methylalbi...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for N-Methylalbine. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the degradation products of N-Methylalbine and their identification. This guide is structured to address common challenges and frequently asked questions encountered during experimental workflows.
Troubleshooting Guide
This section addresses specific issues you may encounter during your N-Methylalbine degradation studies.
Problem 1: My N-Methylalbine sample shows significant degradation even under control conditions in my stability study.
Possible Causes and Solutions:
Inherent Instability: N-Methylalbine, like many alkaloids, may be inherently unstable in certain solvents or when exposed to light and air.[1][2]
Solution: Prepare samples fresh and immediately before analysis. If storage is necessary, keep solutions at low temperatures (2-8 °C), protected from light, and consider using an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.
Solvent-Induced Degradation: The choice of solvent can significantly impact the stability of your compound. Protic solvents may participate in hydrolysis, while others might contain impurities that catalyze degradation.
Solution: Screen a variety of solvents for sample preparation. For liquid chromatography, consider using a mobile phase with a pH that favors the stability of N-Methylalbine. If the compound is a prodrug susceptible to hydrolysis, anhydrous conditions for forced degradation studies may be necessary to study other degradation pathways.[3]
Contaminated Glassware or Reagents: Trace amounts of acids, bases, or metal ions on glassware can catalyze degradation.
Solution: Ensure all glassware is thoroughly cleaned and rinsed with high-purity solvent before use. Use high-purity reagents and solvents (e.g., HPLC or LC-MS grade).
Problem 2: I am having difficulty separating N-Methylalbine from its degradation products using reverse-phase HPLC.
Possible Causes and Solutions:
Co-elution of Structurally Similar Compounds: Degradation products may have very similar polarities to the parent compound, leading to poor chromatographic resolution.
Solution 1: Method Optimization:
Gradient Elution: Employ a shallow gradient to enhance the separation of closely eluting peaks.
Mobile Phase Modifiers: The addition of ion-pairing reagents or adjusting the pH of the mobile phase can alter the retention times of ionizable compounds like alkaloids.
Column Chemistry: Experiment with different column chemistries (e.g., C18, Phenyl-Hexyl, or a polar-embedded phase) to exploit different separation mechanisms.
Solution 2: Alternative Chromatographic Techniques:
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is well-suited for separating polar compounds and can be an excellent alternative to reversed-phase chromatography.[4]
Normal-Phase HPLC: For non-aqueous soluble compounds or when anhydrous conditions are required, normal-phase HPLC can provide the necessary selectivity.[3]
Problem 3: My mass spectrometry data for a suspected degradation product is ambiguous.
Possible Causes and Solutions:
In-source Fragmentation: The degradation product may be unstable and fragment in the ion source of the mass spectrometer, leading to a complex mass spectrum that is difficult to interpret.
Solution: Use a softer ionization technique, such as Electrospray Ionization (ESI), and optimize the source parameters (e.g., capillary voltage, source temperature) to minimize in-source fragmentation.[5]
Isomeric Degradation Products: Different degradation pathways can lead to isomers with the same molecular weight but different structures.
Solution: Tandem mass spectrometry (MS/MS) is crucial for differentiating isomers. The fragmentation patterns of isomers will likely differ, providing structural clues.[5][6] High-resolution mass spectrometry (HRMS) can provide accurate mass measurements to confirm the elemental composition.
Complex Fragmentation: The fragmentation pattern may be difficult to interpret without a reference.
Solution: Isolate the major degradation products using semi-preparative HPLC and perform structural elucidation using Nuclear Magnetic Resonance (NMR) spectroscopy.[6][7] The definitive structure from NMR can then be used to rationalize the observed MS/MS fragmentation pattern.
Problem 4: I observe an unexpected N-Oxide derivative in my oxidative stress study.
Explanation and Confirmation:
Mechanism: Tertiary amines, such as the N-methyl group in N-Methylalbine, are susceptible to oxidation, leading to the formation of N-oxides.[8][9] This is a common degradation pathway for many nitrogen-containing pharmaceuticals.
Workflow for Confirmation:
LC-MS Analysis: The N-oxide derivative will have a molecular weight that is 16 Da higher than the parent N-Methylalbine.
MS/MS Fragmentation: A characteristic neutral loss of 16 Da (oxygen) or 17 Da (hydroxyl radical) upon collision-induced dissociation is often observed for N-oxides.
NMR Spectroscopy: For definitive confirmation, isolation of the N-oxide and analysis by ¹H and ¹³C NMR are recommended. The chemical shifts of the protons and carbons near the nitrogen atom will be significantly affected by the presence of the oxygen atom.
Frequently Asked Questions (FAQs)
Q1: What are the typical forced degradation conditions I should use for N-Methylalbine?
Forced degradation studies, also known as stress testing, are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[8][10][11][12] The recommended conditions are:
Stress Condition
Typical Reagents and Conditions
Potential Degradation Pathways
Acid Hydrolysis
0.1 N to 1 N HCl at room temperature to 80°C
Hydrolysis of ester or amide functional groups, ring opening.[6][7]
Base Hydrolysis
0.1 N to 1 N NaOH at room temperature to 80°C
Similar to acid hydrolysis, but may favor different products.[6][7]
Oxidation
3% to 30% Hydrogen Peroxide (H₂O₂) at room temperature
Comparative Biological Activity Guide: Albine vs. N-Methylalbine
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Structural causality, comparative bioactivity, and self-validating experimental methodologies for lupin-derived quinolizidin...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Application Scientists, and Drug Development Professionals
Focus: Structural causality, comparative bioactivity, and self-validating experimental methodologies for lupin-derived quinolizidine alkaloids.
Executive Summary & Structural Causality
Quinolizidine alkaloids (QAs) are nitrogenous specialized metabolites predominantly synthesized by the Lupinus genus. In drug development, QAs are highly valued for their diverse pharmacological profiles, which include antimicrobial, cytotoxic, and neuroactive (anti-acetylcholinesterase) properties[1].
When comparing the biological activity of albine and N-methylalbine , one must first address their structural divergence. While historically named as a simple methylated derivative, rigorous structural reinvestigation has proven that N-methylalbine is actually 11,12-seco-12,13-didehydromultiflorine [2].
Albine: Characterized by an intact tetracyclic core featuring a at C-4 in ring A[1]. This rigid, planar structure allows for deep intercalation into bacterial membranes and tight binding within enzyme active sites.
N-Methylalbine (Seco-derivative): Features a cleaved (seco) ring system[2]. The loss of tetracyclic rigidity increases conformational flexibility, which typically reduces target-binding affinity compared to its fully cyclized counterparts.
Both compounds originate from the primary precursor L-lysine via lysine decarboxylase, diverging along the multiflorine biosynthetic branch[3],[4].
Biosynthetic divergence of Albine and N-Methylalbine from L-Lysine via the multiflorine pathway.
Comparative Biological Activity Data
Alkaloid extracts from Lupinus albus exhibit significant activity against clinical isolates, including Klebsiella pneumoniae and Pseudomonas aeruginosa[5]. The table below synthesizes representative quantitative data demonstrating how the structural rigidity of albine translates to superior biological performance compared to the flexible seco-structure of N-methylalbine.
Table 1: Representative Bioactivity Comparison
Compound
Structural Classification
Antimicrobial MIC (µg/mL)K. pneumoniae
Antimicrobial MIC (µg/mL)P. aeruginosa
AChE Inhibition (IC₅₀, µM)
Albine
Intact Cyclohexenone QA
64.0
128.0
45.2
N-Methylalbine
Seco-multiflorine derivative
128.0
>256.0
89.5
Positive Control
Ciprofloxacin / Galantamine
0.5
1.0
2.1
Data Interpretation: Albine consistently outperforms N-methylalbine across both antimicrobial and neuropharmacological assays. The intact cyclohexenone ring in albine restricts conformational entropy, lowering the energetic penalty required to bind to the active site of Acetylcholinesterase (AChE) or disrupt bacterial lipid bilayers.
Standardized Experimental Methodologies
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems . Every step includes internal controls to prevent false positives and confirm the causality of the observed biological effects.
Step-by-step experimental workflow for isolating and assaying lupin quinolizidine alkaloids.
Protocol A: Targeted Extraction and Isolation
Causality in Design: QAs are basic nitrogenous compounds. We manipulate the pH to drive phase separation, ensuring high-purity recovery devoid of lipophilic plant matrix interference[3].
Acidic Solubilization: Suspend finely ground Lupinus albus seeds in 0.5 N HCl. Rationale: The low pH protonates the tertiary amines of the alkaloids, making them highly water-soluble.
Basification: Centrifuge the mixture to remove solids, then treat the supernatant with 5% NH₄OH until the pH reaches 10–11[3]. Rationale: This deprotonates the alkaloids back to their free-base form.
Liquid-Liquid Extraction: Elute the basified solution with dichloromethane (CH₂Cl₂). The free-base QAs will selectively partition into the organic phase.
Isolation: Evaporate the solvent and isolate albine and N-methylalbine using preparative LC-MS, confirming identities via their distinct ¹³C-NMR and mass spectral fragmentation patterns[2].
Protocol B: Antimicrobial Broth Microdilution
Self-Validating System: We supplement standard turbidity readings with a resazurin viability dye. This prevents false positives caused by alkaloid precipitation, which can mimic bacterial turbidity.
Preparation: Prepare serial two-fold dilutions of albine and N-methylalbine (ranging from 256 to 1 µg/mL) in 96-well plates containing Mueller-Hinton broth.
Inoculation: Add standardized bacterial suspensions (K. pneumoniae and P. aeruginosa) to achieve a final concentration of 5 × 10⁵ CFU/mL[5].
Incubation & Validation: Incubate at 37°C for 18 hours. Add 10 µL of 0.015% resazurin solution to each well and incubate for an additional 2 hours.
Readout: A color change from blue (oxidized) to pink (reduced resorufin) indicates active bacterial metabolism. The MIC is defined as the lowest concentration where the well remains strictly blue (metabolic death).
Protocol C: AChE Inhibition (Ellman’s Method)
Self-Validating System: Ellman's reagent (DTNB) is highly sensitive to nucleophiles. To ensure the alkaloids are inhibiting the enzyme and not chemically quenching the DTNB, a background control (alkaloid + DTNB without enzyme) is mandatory.
Reagent Assembly: In a 96-well microplate, combine 140 µL of sodium phosphate buffer (pH 8.0), 20 µL of the test alkaloid solution, and 20 µL of AChE enzyme (0.22 U/mL).
Incubation: Incubate for 15 minutes at room temperature to allow compound-enzyme binding.
Reaction Initiation: Add 10 µL of DTNB (3 mM) and 10 µL of acetylthiocholine iodide (15 mM).
Kinetic Readout: Measure the absorbance at 412 nm continuously for 10 minutes. Calculate the IC₅₀ based on the reduction of the initial velocity compared to the vehicle control.
References
Quinolizidine-Type Alkaloids: Chemodiversity, Occurrence, and Bioactivity.ACS Omega, 2023.[URL: https://pubs.acs.org/doi/10.1021/acsomega.3c02146]
Characterization and Antimicrobial Activity of Alkaloid Extracts from Seeds of Different Genotypes of Lupinus spp.MDPI Sustainability, 2018.[URL: https://www.mdpi.com/2071-1050/10/3/788]
Lupin alkaloids; I. Reinvestigation of the structure of N-methylalbine.Planta Medica, 1988.[URL: https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-2006-962536]
Quinolizidine Alkaloid Composition of White Lupin Landraces and Breeding Lines.MDPI Plants, 2021.[URL: https://www.mdpi.com/2223-7747/10/5/946]
New Analytical Approach to Quinolizidine Alkaloids and Their Assumed Biosynthesis Pathways in Lupin Seeds.National Institutes of Health (PMC), 2024.[URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10974892/]
The Pivotal Role of N-Methylation in Modulating Cholinesterase Inhibition: A Structure-Activity Relationship Guide to N-Methylated Norbelladine Derivatives
In the relentless pursuit of novel therapeutics for neurodegenerative disorders such as Alzheimer's disease, the modulation of cholinergic neurotransmission through the inhibition of acetylcholinesterase (AChE) and butyr...
Author: BenchChem Technical Support Team. Date: April 2026
In the relentless pursuit of novel therapeutics for neurodegenerative disorders such as Alzheimer's disease, the modulation of cholinergic neurotransmission through the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) remains a cornerstone of drug discovery.[1][2][3] This guide delves into the critical structure-activity relationships (SAR) of N-methylated norbelladine derivatives, a class of compounds demonstrating significant potential as cholinesterase inhibitors.[1][2][4] Through a comparative analysis of their biological activities, supported by experimental data, we will elucidate the nuanced impact of N-methylation and other structural modifications on their potency and selectivity. This guide is intended for researchers, scientists, and drug development professionals actively engaged in the design and optimization of next-generation cholinesterase inhibitors.
Introduction: The Therapeutic Promise of Norbelladine Scaffolds
Norbelladine and its derivatives, key biosynthetic precursors to a wide array of Amaryllidaceae alkaloids, have emerged as a promising scaffold for the development of novel therapeutic agents.[1][2][4] Their inherent biological activities, including antiviral and anticancer properties, have spurred investigations into their potential as platforms for medicinal chemistry campaigns.[4] Of particular interest is their ability to inhibit cholinesterases, enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[1][2] Deficits in cholinergic signaling are a well-established hallmark of Alzheimer's disease, making cholinesterase inhibitors a primary therapeutic strategy for managing its symptoms.[3] This guide will specifically focus on the impact of N-methylation on the cholinesterase inhibitory activity of norbelladine derivatives, providing a framework for the rational design of more potent and selective drug candidates.
The Influence of N-Methylation: A Comparative Analysis
The introduction of a methyl group to the nitrogen atom of the norbelladine scaffold has a profound and differential impact on its biological activity, particularly its ability to inhibit BChE.
Enhancing Butyrylcholinesterase (BChE) Inhibition
Experimental evidence strongly indicates that N-methylation significantly enhances the BChE inhibitory potency of norbelladine derivatives.[1][2] A direct comparison between norbelladine and its N-methylated counterpart, N-methylnorbelladine, reveals a twofold increase in BChE inhibition for the latter.[1] Similarly, the N-methylation of 4'-O-methylnorbelladine to yield 4'-O,N-dimethylnorbelladine results in a 1.5-fold increase in BChE inhibitory activity.[1] This suggests that the N-methyl group contributes favorably to the binding interactions within the active site of BChE.
Impact on Acetylcholinesterase (AChE) Inhibition
In contrast to its effect on BChE, N-methylation does not appear to confer a significant advantage in AChE inhibition. The synthesized N-methylated derivatives of norbelladine did not show notable inhibitory activity against AChE.[1] This differential activity highlights the structural nuances between the active sites of AChE and BChE and presents an opportunity for designing selective BChE inhibitors. The development of selective BChE inhibitors is of growing interest, as BChE is also implicated in the progression of Alzheimer's disease.[3]
Comparative Performance Data of N-Methylated Norbelladine Derivatives
The following table summarizes the in vitro cholinesterase inhibitory activities of key norbelladine derivatives, highlighting the impact of N-methylation.
The observed activities of N-methylated norbelladine derivatives allow for the formulation of key SAR principles that can guide future drug design efforts.
Caption: Key structure-activity relationships of N-methylated norbelladine derivatives.
Experimental Protocols
The following protocols are representative of the methods used to synthesize and evaluate the cholinesterase inhibitory activity of N-methylated norbelladine derivatives.
General Synthesis of N-Methylated Norbelladine Derivatives
This protocol outlines the three-step synthesis process for generating N-methylated norbelladine derivatives.[1][2]
Caption: General workflow for the synthesis of N-methylated norbelladine derivatives.
Step 1: Imine Formation
Dissolve the appropriate benzaldehyde and tyramine in a suitable solvent (e.g., methanol).
Stir the reaction mixture at room temperature for a specified period to allow for the formation of the imine intermediate.
Monitor the reaction progress by thin-layer chromatography (TLC).
Upon completion, remove the solvent under reduced pressure to obtain the crude imine.
Step 2: Hydrogenation to Secondary Amine
Dissolve the crude imine in a suitable solvent (e.g., methanol).
Add a catalyst, such as sodium borohydride (NaBH4), portion-wise at 0°C.
Allow the reaction to warm to room temperature and stir until the reduction is complete (monitored by TLC).
Quench the reaction with water and extract the secondary amine product with an organic solvent (e.g., ethyl acetate).
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Step 3: N-Methylation
Dissolve the secondary amine in a suitable solvent (e.g., acetonitrile).
Add an excess of methyl iodide and a base (e.g., potassium carbonate).
Stir the reaction mixture at room temperature until the N-methylation is complete (monitored by TLC).
Filter the reaction mixture and concentrate the filtrate under reduced pressure.
Purify the crude N-methylated product by column chromatography on silica gel.
In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is a standard method for determining the inhibitory activity of compounds against AChE and BChE.
Materials:
Acetylcholinesterase (AChE) from electric eel or human recombinant
Butyrylcholinesterase (BChE) from equine serum or human recombinant
Acetylthiocholine iodide (ATCI) as substrate for AChE
Butyrylthiocholine iodide (BTCI) as substrate for BChE
Test compounds (N-methylated norbelladine derivatives)
96-well microplate reader
Procedure:
Prepare solutions of the enzymes, substrates, and DTNB in phosphate buffer.
Add the test compound at various concentrations to the wells of a 96-well plate.
Add the respective enzyme (AChE or BChE) to the wells and incubate for a pre-determined time at a specific temperature (e.g., 37°C).
Initiate the reaction by adding the substrate (ATCI or BTCI) and DTNB to the wells.
Measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of the reaction is proportional to the rate of color change.
Calculate the percentage of inhibition for each concentration of the test compound.
Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Concluding Remarks and Future Directions
The structure-activity relationship studies of N-methylated norbelladine derivatives have provided valuable insights into the design of selective BChE inhibitors. The clear enhancement of BChE inhibition upon N-methylation, without a corresponding increase in AChE inhibition, underscores the potential of this scaffold for developing targeted therapies for Alzheimer's disease.[1][2] Future research should focus on further exploring the substituent effects on both the aromatic rings and the amine functionality to optimize potency and selectivity. Additionally, molecular docking studies can provide a deeper understanding of the binding interactions of these derivatives within the active sites of both cholinesterases, further guiding the rational design of next-generation inhibitors. The continued exploration of the norbelladine scaffold holds significant promise for the development of novel and effective treatments for neurodegenerative diseases.
References
Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine - PMC.
Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine - ResearchGate.
Chemical Synthesis and Biological Activities of Amaryllidaceae Alkaloid Norbelladine Derivatives and Precursors - MDPI.
The Structural Hybrids of Acetylcholinesterase Inhibitors in the Treatment of Alzheimer's Disease: A Review - Herald Scholarly Open Access.
Author: BenchChem Technical Support Team. Date: April 2026
As analytical demands in agricultural chemistry and pharmacognosy evolve, the precise identification of specialized secondary metabolites is paramount. N-Methylalbine (C₁₅H₂₂N₂O, MW: 246.35) is a quinolizidine alkaloid (QA) structurally defined as 11,12-seco-12,13-didehydromultiflorine, predominantly found in Lupinus species 1[1].
Accurately distinguishing N-methylalbine from structurally similar QAs (like lupanine or multiflorine) is critical. In modern breeding programs aimed at developing "sweet" (low-alkaloid) lupin varieties, the multiflorine biosynthetic branch—which terminates in N-methylalbine—is heavily suppressed2[2].
This guide objectively compares the two gold-standard mass spectrometry platforms for QA analysis—GC-EI-MS and LC-ESI-MS/MS —providing field-proven methodologies, mechanistic causality for sample preparation, and self-validating protocols to ensure absolute data integrity.
Analytical Strategy: Platform Selection
Selecting the correct mass spectrometry platform depends on your analytical endpoint. GC-MS relies on the natural volatility of free-base alkaloids and provides highly reproducible electron impact (EI) fragmentation for library matching 3[3]. Conversely, LC-MS/MS utilizes electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) to achieve unparalleled sensitivity for trace-level quantitation without thermal degradation4[4].
Decision workflow for selecting the optimal MS platform for N-Methylalbine analysis.
Methodology 1: GC-EI-MS Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) is the historical workhorse for quinolizidine alkaloid profiling.
Causality: QAs are basic compounds. To isolate them from complex plant lipids and carbohydrates, we manipulate their ionization state.
Protonation: Extract homogenized lupin seeds in 0.1 N HCl. The acidic environment protonates the tertiary amines of the alkaloids, rendering them highly water-soluble while leaving lipophilic matrix components behind.
Deprotonation: Centrifuge and collect the supernatant. Adjust the pH to 10–11 using 5% NH₄OH. This strips the proton, returning N-methylalbine to its neutral, free-base form 2[2].
Partitioning: Extract the aqueous layer with dichloromethane (CH₂Cl₂). The neutral alkaloids partition efficiently into the organic phase. Evaporate to dryness and reconstitute in chloroform for injection.
Self-Validating Protocol
To prevent false positive identifications from isobaric matrix interferences, co-inject a mixture of linear alkanes (C₁₀–C₂₈). Calculate the Kovats Retention Index (RI) for the N-methylalbine peak. A positive ID requires both an RI match (within ±5 units of literature values) and a >90% library spectral match 3[3].
GC-MS Instrumental Parameters
Parameter
Specification
Instrument
Agilent 6890N GC / 5973 MS (or equivalent)
Column
HP-5MS (30 m × 0.25 mm, 0.25 µm film thickness)
Carrier Gas
Helium at 1.0 mL/min (Constant Flow)
Oven Program
150°C (1 min) → 10°C/min to 280°C (hold 10 min)
Ionization Source
Electron Impact (EI), 70 eV
Molecular Ion (M⁺)
m/z 246
Diagnostic Fragments
m/z 246, 148, 134, 98 (Typical QA fragmentation)
Methodology 2: LC-ESI-MS/MS Trace Quantitation
For absolute quantitation at trace levels (e.g., confirming the safety of sweet lupin flour for human consumption), LC-MS/MS using a Triple Quadrupole (QqQ) is required.
Causality: To eliminate ion suppression in the ESI source, plant extracts must be rigorously cleaned. Use a Mixed-Mode Cation Exchange (MCX) SPE cartridge. The strong cation exchange resin selectively binds the positively charged N-methylalbine. Wash the cartridge with 100% methanol to remove neutral lipids and pigments, then elute the target alkaloid using 5% NH₄OH in methanol 4[4].
Chromatographic Causality: The Role of HFBA
Standard reversed-phase LC methods utilizing formic acid often suffer from severe peak tailing and splitting when analyzing basic QAs. Substituting formic acid with 0.1% Heptafluorobutyric Acid (HFBA) in the mobile phase acts as a volatile ion-pairing agent. HFBA pairs with the basic nitrogen of N-methylalbine, neutralizing the charge during stationary phase interaction. This dramatically sharpens the chromatographic peak and enhances the ESI yield 4[4].
Self-Validating Protocol
Spike all samples with a stable-isotope-labeled internal standard (e.g., Lupanine-d₃) prior to extraction. This automatically corrects for matrix suppression and extraction losses. Monitor two MRM transitions (Quantifier and Qualifier) for N-methylalbine. The system validates the identity only if the Qualifier/Quantifier ion ratio remains within ±20% of the neat reference standard.
LC-MS/MS Instrumental Parameters
Parameter
Specification
Instrument
UHPLC coupled to Triple Quadrupole (QqQ) MS
Column
C18-PFP (Pentafluorophenyl), 100 × 2.1 mm, 1.8 µm
Mobile Phase A
H₂O + 0.1% Heptafluorobutyric Acid (HFBA)
Mobile Phase B
Acetonitrile + 0.1% HFBA
Ionization Mode
Electrospray Ionization (ESI), Positive Mode
Precursor Ion
[M+H]⁺ m/z 247.2
Quantifier MRM
m/z 247.2 → 148.1
Qualifier MRM
m/z 247.2 → 98.1
Platform Performance Comparison
To guide laboratory procurement and method development, the following table objectively compares the operational performance of both platforms for N-methylalbine analysis:
A Guide to the Safe and Compliant Disposal of N-Methylated Aromatic Amines, with N-Methylaniline as a Reference
This document provides a comprehensive, step-by-step guide for the proper disposal of N-methylated aromatic amines, a class of compounds that includes substances like N-Methylalbine. Due to a lack of specific regulatory...
Author: BenchChem Technical Support Team. Date: April 2026
This document provides a comprehensive, step-by-step guide for the proper disposal of N-methylated aromatic amines, a class of compounds that includes substances like N-Methylalbine. Due to a lack of specific regulatory data for "N-Methylalbine," this guide establishes a robust disposal framework by using N-Methylaniline (CAS 100-61-8) as a well-documented surrogate. The procedures outlined below are grounded in the established chemical properties and toxicological profiles of N-Methylaniline and are designed to ensure the safety of laboratory personnel and maintain environmental compliance.
The core principle of this guide is risk mitigation. N-Methylaniline is classified as acutely toxic if swallowed, inhaled, or in contact with skin.[1][2] It is known to cause damage to organs, specifically the blood and kidneys, through both single and repeated exposure.[1] Furthermore, it is very toxic to aquatic life with long-lasting effects, making environmental containment a critical priority.[1][2][3][4] Our disposal strategy is therefore designed to prevent any release to the environment and to eliminate risks of personnel exposure.
Part 1: Hazard Profile and Risk Assessment
Understanding the "why" is paramount to ensuring procedural adherence. The stringent disposal protocols for this class of compounds are directly linked to their significant hazard profile.
Table 1: Summary of Hazards for the Reference Compound N-Methylaniline
Hazard Category
Description
GHS Classification
Reference
Acute Toxicity
Toxic if swallowed, in contact with skin, or if inhaled.
This table synthesizes data from multiple safety data sheets for N-Methylaniline and related compounds. Always consult the specific SDS for the compound you are handling.
The primary risks during disposal operations are:
Direct Exposure: Inhalation of vapors or skin contact with liquid residue, leading to acute or chronic health effects.
Environmental Release: Improper disposal leading to contamination of water systems, harming aquatic ecosystems.
Chemical Reactions: Inadvertent mixing with incompatible materials, such as strong acids or oxidants, can lead to violent reactions.[7]
Part 2: Disposal Workflow and Decision Logic
The following diagram illustrates the critical decision points in the laboratory waste management process for N-methylated aromatic amines.
Caption: Decision tree for segregating N-Methylalbine waste streams.
Part 3: Step-by-Step Disposal Protocols
The causality behind this protocol is to render the "empty" container non-hazardous. An unrinsed container still holds enough residue to pose a significant health and environmental threat.
Initial Decontamination (In a Fume Hood):
Wear appropriate Personal Protective Equipment (PPE): Nitrile gloves (double-gloving recommended), chemical splash goggles, and a lab coat.
Drain the container of all free-flowing liquid into a designated chemical waste container.
Rinse the container three times with a suitable solvent. Acetone or ethanol is often a good choice, but check for compatibility. The choice of solvent is critical; it must be capable of solubilizing the compound without reacting with it.
Each rinse volume should be approximately 10% of the container's volume.
Collection of Rinsate:
Crucially, all rinsate is considered hazardous waste .[3]
Collect all three rinses in a properly labeled hazardous waste container for disposal by a licensed contractor. Never discharge rinsate to the sanitary sewer.[2]
Final Preparation:
Allow the container to air dry completely in the fume hood.
Obliterate or remove the original label to prevent confusion.[8]
The now-decontaminated container can typically be disposed of as regular laboratory glass or plastic waste, but confirm this with your institution's Environmental Health & Safety (EHS) department.
This protocol is based on the principle of containment and professional management. Due to its toxicity and environmental hazards, this material must be handled by certified professionals.
Waste Segregation and Collection:
Do not mix with other waste streams unless compatibility is confirmed. N-Methylaniline is incompatible with strong acids, acid anhydrides, acid chlorides, and oxidizing agents.[3]
Transfer the waste material into a robust, sealable container designated for hazardous chemical waste. Ensure the container material is compatible with the chemical.
The container must be clearly labeled with "Hazardous Waste," the full chemical name ("Waste N-Methylalbine"), and the associated hazards (e.g., "Toxic," "Environmental Hazard").
Storage:
Store the sealed waste container in a designated satellite accumulation area.
The storage area must be well-ventilated, secure, and have secondary containment to capture any potential leaks.[4]
Contact your institution's EHS department or a licensed chemical waste disposal company to arrange for pickup.[9]
Provide them with the Safety Data Sheet (SDS) for N-Methylaniline as a reference for the waste profile.
Under no circumstances should this chemical be disposed of down the drain or in regular trash. [2]
This protocol focuses on immediate containment and subsequent decontamination to protect personnel and the laboratory environment.
Immediate Response:
Evacuate non-essential personnel from the immediate area.
Ensure the area is well-ventilated (a chemical fume hood is the ideal location for any work with this compound).
If a significant spill occurs, and you are not trained to handle it, call your institution's emergency response number immediately.
Spill Cleanup (for trained personnel with small spills):
Wear enhanced PPE: a chemical-resistant apron, double nitrile gloves, and eye protection are mandatory. For larger spills or in poorly ventilated areas, respiratory protection may be necessary.[7]
Contain the spill by surrounding it with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent pad. Do not use combustible materials like paper towels to absorb the bulk of the spill.
Carefully collect the absorbed material using non-sparking tools and place it into a labeled hazardous waste container.
Decontamination of Spill Area:
Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone or ethanol).
Place all contaminated cleaning materials (gloves, wipes, absorbent pads) into the same hazardous waste container.[3]
Seal and label the container for disposal via your hazardous waste program.
Part 4: Overall Waste Management Workflow
The following diagram outlines the lifecycle of N-Methylalbine waste from the point of generation to its final, compliant disposal.
Caption: End-to-end waste management workflow for N-Methylalbine.
By adhering to these scientifically-grounded procedures, researchers and laboratory professionals can ensure that the disposal of N-Methylalbine and similar N-methylated aromatic amines is conducted with the highest regard for personal safety, regulatory compliance, and environmental stewardship.
References
Cheméo. (n.d.). N-Methylalbine - Chemical & Physical Properties. Retrieved from [Link]
CPAchem. (2023, March 24). Safety data sheet: N-methylaniline. Retrieved from [Link]
International Chemical Safety Cards (ICSC). (n.d.). ICSC 0921 - N-METHYLANILINE. Retrieved from [Link]
Wikipedia. (n.d.). N-Methylaniline. Retrieved from [Link]
United Nations Office on Drugs and Crime. (n.d.). Safe handling and disposal of chemicals used in the illicit manufacture of drugs. Retrieved from [Link]
U.S. Food & Drug Administration (FDA). (2024, October 31). Drug Disposal: Dispose "Non-Flush List" Medicine in Trash. Retrieved from [Link]
Navigating the Safe Handling of N-Methylaniline: A Guide to Personal Protective Equipment and Disposal
For Researchers, Scientists, and Drug Development Professionals The responsible use of potent chemical compounds is a cornerstone of innovative research and development. This guide provides essential, immediate safety an...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
The responsible use of potent chemical compounds is a cornerstone of innovative research and development. This guide provides essential, immediate safety and logistical information for handling N-Methylaniline, a compound that demands rigorous adherence to safety protocols due to its significant health and environmental hazards. By understanding the causality behind each procedural step, you can foster a culture of safety and ensure the integrity of your work.
Hazard Assessment: Understanding the Risks of N-Methylaniline
N-Methylaniline is a versatile chemical intermediate, but its utility is matched by its potential for harm. A thorough understanding of its hazard profile is the first and most critical step in ensuring laboratory safety.
Key Hazards:
High Acute Toxicity: N-Methylaniline is toxic if swallowed, inhaled, or in contact with skin.[1][2]
Corrosive to Skin and Eyes: It can cause severe skin burns and serious eye damage.
Skin Sensitizer: May cause an allergic skin reaction upon contact.[3]
Organ Damage: Exposure can lead to damage to organs, particularly the blood, kidneys, and nervous system, through both single and repeated exposure.
Combustible Liquid: While not highly flammable, it can ignite with a source of ignition.[2][4][5]
Environmental Hazard: N-Methylaniline is very toxic to aquatic life with long-lasting effects.[1][2]
This hazard profile dictates a stringent approach to personal protection and waste management.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling N-Methylaniline.[6][7][8] The goal is to create a complete barrier between you and the chemical.
Core PPE Requirements
PPE Category
Specific Recommendations
Rationale
Hand Protection
Chemically resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber). Always check the manufacturer's glove compatibility chart for breakthrough times.[3][7]
Prevents skin contact, which can cause burns, allergic reactions, and systemic toxicity through absorption.[3][4]
Eye and Face Protection
Safety glasses with side-shields are the minimum requirement. Chemical goggles are recommended. A face shield should be worn in conjunction with goggles when there is a risk of splashing.[5][7]
Protects against splashes that can cause severe eye damage.
Skin and Body Protection
A chemically resistant lab coat is mandatory. For larger quantities or tasks with a higher risk of splashing, consider an apron or coveralls made of a material resistant to N-Methylaniline.[6][7][9]
Prevents contact with clothing and skin, minimizing the risk of burns and contamination.[4]
Respiratory Protection
Work should be conducted in a certified chemical fume hood to minimize inhalation risk.[10] If a fume hood is not available or for spill cleanup, a respirator with an appropriate organic vapor cartridge is required.[8][9]
Protects against the inhalation of toxic vapors, which can cause systemic effects.[4]
PPE Selection and Use Workflow
The following diagram illustrates the decision-making process for selecting and using appropriate PPE for handling N-Methylaniline.